molecular formula C23H28N2O11 B1459430 NHPI-PEG4-C2-NHS ester

NHPI-PEG4-C2-NHS ester

Número de catálogo: B1459430
Peso molecular: 508.5 g/mol
Clave InChI: HLAGLPXQSIDIDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NHPI-PEG4-C2-NHS ester is a useful research compound. Its molecular formula is C23H28N2O11 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGLPXQSIDIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester: A Bifunctional Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester is a heterobifunctional crosslinker integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker component of an ADC is critical, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is efficiently released at the target site. This compound is a non-cleavable linker, meaning that the payload is released upon lysosomal degradation of the antibody-linker conjugate within the target cell. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, application in ADC development, and relevant experimental protocols.

Core Properties of this compound

This compound is comprised of three key functional components: an N-Hydroxyphthalimide (NHPI) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure imparts specific functionalities crucial for its role as an ADC linker. The NHS ester provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The NHPI group serves as the attachment point for the cytotoxic payload, which is typically modified to be reactive towards the NHPI moiety.

PropertyValueReference
Chemical Name 2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate[1]
CAS Number 1415328-95-8[1]
Molecular Formula C23H28N2O11
Molecular Weight 508.48 g/mol
Appearance Solid
Storage Store at -20°C

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2014185985A1, where it is listed as "example 40". The following is a summary of the synthetic protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials as described in patent WO2014185985A1.

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide).

  • Reagents for activation and coupling (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide).

  • Purification supplies (e.g., silica (B1680970) gel for chromatography).

Procedure:

The synthesis involves a multi-step process that begins with the modification of a PEG4 spacer at one terminus with an N-Hydroxyphthalimide group. The other terminus of the PEG spacer, which contains a carboxylic acid, is then activated to form an NHS ester.

  • Step 1: Introduction of the NHPI group. A protected tetraethylene glycol derivative with a terminal leaving group is reacted with N-hydroxyphthalimide in the presence of a base.

  • Step 2: Deprotection. The protecting group on the other terminus of the PEG chain is removed to reveal a free carboxylic acid.

  • Step 3: NHS Ester Formation. The terminal carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC to form the final this compound product.

  • Purification. The final product is purified by column chromatography to achieve the desired purity.

Note: For a detailed, step-by-step synthesis protocol, it is essential to refer to the specific examples outlined in patent WO2014185985A1.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of this compound is in the covalent linkage of a cytotoxic drug to a monoclonal antibody. The NHS ester end of the linker reacts with primary amines on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide bond. The NHPI end is utilized for the attachment of a payload.

Experimental Protocol: Antibody-Linker Conjugation

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)).

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution).

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

Procedure:

  • Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: A stock solution of this compound is prepared in an anhydrous solvent like DMSO.

  • Conjugation Reaction: The linker solution is added to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The reaction is typically incubated at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching: The reaction is quenched by the addition of an amine-containing reagent like Tris or glycine to consume any unreacted NHS esters.

  • Purification: The antibody-linker conjugate is purified from excess linker and other small molecules using SEC or TFF.

  • Drug Conjugation: The purified antibody-linker conjugate is then reacted with the activated cytotoxic payload, which forms a stable bond with the NHPI moiety.

  • Final Purification: The final ADC is purified to remove any unconjugated payload and other impurities.

dot

Cytotoxicity_Assay_Workflow cluster_treatment Treatment cluster_assay Viability Assay start Seed cells in 96-well plate prepare_adc Prepare serial dilutions of ADC and control antibody start->prepare_adc add_adc Add dilutions to cells prepare_adc->add_adc incubation Incubate for 72-120 hours add_adc->incubation add_reagent Add cell viability reagent incubation->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/fluorescence incubate_reagent->read_plate analysis Data analysis and IC50 calculation read_plate->analysis end Results analysis->end

References

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of NHPI-PEG4-C2-NHS ester, a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Concepts: Structure and Functionality

This compound is a chemical linker designed to connect two different molecules, typically a protein and a therapeutic payload. Its structure comprises three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

  • Polyethylene Glycol (PEG) Spacer (PEG4): The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous environments. The PEG moiety can also reduce aggregation and potentially shield the conjugate from enzymatic degradation, thereby improving its pharmacokinetic profile.

  • N-Hydroxyphthalimide (NHPI) Ester: While the primary reactive site for bioconjugation is the NHS ester, the NHPI group can also be utilized in specific chemical transformations, though it is generally less reactive towards amines than the NHS ester under typical bioconjugation conditions.

The combination of these components makes this compound a versatile tool for creating stable, soluble, and effective bioconjugates.

Chemical Structure

The chemical structure of this compound is depicted below:

Molecular Formula: C₂₃H₂₈N₂O₁₁[1] Molecular Weight: 508.48 g/mol [1] SMILES: O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O[1]

Physicochemical and Reactive Properties

A summary of the key physicochemical and reactive properties of this compound is presented in the tables below. It is important to note that while specific quantitative data for this exact molecule is not always available in public literature, the properties of similar NHS esters and PEGylated molecules provide a strong indication of its expected behavior.

Physicochemical Properties
PropertyValueSource/Comment
Purity ≥97%[1]
Appearance White to off-white solidGeneral observation for similar compounds
Storage Conditions -20°C, under desiccated conditions[1]
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.General property of NHS esters.[]
Topological Polar Surface Area (TPSA) 147.21 Ų[1]
LogP 0.2779[1]
Hydrogen Bond Acceptors 11[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 17[1]
Reactive Properties
PropertyDescriptionSource/Comment
Primary Reactive Group N-Hydroxysuccinimide (NHS) esterReacts with primary amines to form stable amide bonds.[]
Optimal Reaction pH 7.2 - 8.5[]
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°CGeneral guideline for NHS ester conjugations.[]
Stability in Aqueous Solution The NHS ester moiety is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with increasing pH. The half-life of NHS esters can range from hours at neutral pH to minutes at pH 8.6.[3]It is recommended to prepare solutions of the linker immediately before use.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical antibody-drug conjugation workflow.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound involves a two-step process. First, the linker is conjugated to the antibody. Second, the therapeutic payload is attached to the other end of the linker (in this case, the NHPI end would require a specific chemical strategy not detailed here as the primary focus is on the NHS-amine reaction). The general workflow for the initial antibody-linker conjugation is as follows:

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Preparation Antibody Preparation (Buffer Exchange) Conjugation Antibody-Linker Conjugation Antibody_Preparation->Conjugation Linker_Preparation Linker Preparation (Dissolve in DMSO) Linker_Preparation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Analysis (e.g., HIC, MS) Purification->Analysis

General workflow for antibody-linker conjugation.
Detailed Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Materials:

  • Antibody in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the conjugate using a suitable method such as SEC.

  • Analysis:

    • Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Signaling Pathways and Logical Relationships

As a synthetic linker, this compound does not directly participate in biological signaling pathways. Instead, its function is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The logical relationship in its application is a straightforward conjugation reaction.

Amine-NHS Ester Conjugation Reaction

The core chemical reaction involves the nucleophilic attack of a primary amine from a protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Amine_NHS_Ester_Reaction Reactants Protein-NH₂ + Linker-NHS Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Protein-NH-CO-Linker + NHS Intermediate->Products Elimination

Amine-NHS ester conjugation reaction mechanism.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a reliable method for linking molecules through stable amide bonds. Its hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. The well-defined reactivity of the NHS ester allows for controlled conjugation to proteins, making it a key component in the development of targeted therapeutics like ADCs. For successful application, careful consideration of reaction conditions, particularly pH and the exclusion of moisture and extraneous nucleophiles, is crucial. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this versatile crosslinker.

References

Unraveling the Mechanism of NHPI-PEG4-C2-NHS Ester: A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of NHPI-PEG4-C2-NHS ester, a non-cleavable linker employed in the development of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its function, supported by structural data, experimental methodologies, and a mechanistic overview of its journey from systemic circulation to intracellular payload delivery.

Introduction to this compound in ADCs

This compound is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs). As a critical component of an ADC, the linker's properties profoundly influence the conjugate's stability, pharmacokinetics, and efficacy. This linker is classified as non-cleavable, signifying that the release of the cytotoxic drug is dependent on the complete proteolytic degradation of the antibody backbone within the target cell.

The structure of this compound comprises three key functional domains:

  • N-Hydroxyphthalimide (NHPI) group: While the primary reactive moiety for antibody conjugation is the NHS ester, the NHPI group forms part of the stable backbone of the linker.

  • Polyethylene Glycol (PEG4) spacer: A tetra-ethylene glycol unit that enhances the hydrophilicity of the ADC, which can mitigate aggregation, improve pharmacokinetics, and provide spatial separation between the antibody and the payload.[][2]

  • N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that facilitates the covalent conjugation to primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the surface of the monoclonal antibody.[][3]

Core Mechanism of Action: A Stepwise Journey

The therapeutic effect of an ADC constructed with this compound is realized through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

Step 1: Antibody Conjugation via NHS Ester Reaction

The initial step involves the covalent attachment of the linker-payload complex to the monoclonal antibody. The NHS ester group of the linker reacts with primary amines on the antibody surface, such as those on lysine residues, via nucleophilic acyl substitution.[] This reaction forms a stable and irreversible amide bond, ensuring the integrity of the ADC in circulation.[]

Experimental Protocol: Antibody Conjugation

A general protocol for the conjugation of an NHS ester linker to an antibody is as follows:

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[4]

  • Linker-Payload Solution Preparation: Immediately before use, dissolve the this compound-payload complex in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[4] NHS esters are susceptible to hydrolysis, so stock solutions should not be stored.[4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker-payload solution to the antibody solution.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.[4]

  • Incubation: The reaction mixture is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.[4] The optimal reaction time and temperature may need to be determined empirically.

  • Quenching: The reaction can be quenched by adding a molar excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction byproducts using methods such as size-exclusion chromatography (desalting column) or dialysis.[5]

Step 2: Systemic Circulation and Target Recognition

Once administered, the ADC circulates systemically. The monoclonal antibody component directs the ADC to its specific target antigen, which is ideally overexpressed on the surface of cancer cells. The stability of the non-cleavable linker is paramount during this phase to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[6] The PEG4 spacer contributes to improved pharmacokinetics by increasing the hydrodynamic radius and reducing non-specific interactions.[]

Step 3: Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

Step 4: Antibody Degradation and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the monoclonal antibody component of the ADC undergoes complete proteolytic degradation. This degradation liberates the cytotoxic payload, which remains covalently attached to the NHPI-PEG4-C2 linker and the lysine residue to which it was originally conjugated.[7]

Step 5: Intracellular Cytotoxicity

The released payload-linker-amino acid complex is the active metabolite that exerts the cytotoxic effect, leading to cell death. It is important to note that for non-cleavable linkers, the payload must retain its potency even with the linker and an amino acid attached.[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC with a non-cleavable linker is primarily a linear pathway of delivery and activation, rather than an interaction with specific signaling cascades. The key events are binding, internalization, and lysosomal degradation.

Below are Graphviz diagrams illustrating the core signaling pathway and a typical experimental workflow for evaluating ADCs.

ADC_Mechanism Mechanism of Action of an ADC with a Non-Cleavable Linker ADC ADC in Circulation TargetCell Target Cell Binding ADC->TargetCell Target Recognition Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Release of Payload- Linker-Amino Acid Complex Degradation->Release Cytotoxicity Cell Death Release->Cytotoxicity

Caption: A diagram illustrating the sequential steps of ADC action.

Experimental_Workflow Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis ADC Synthesis & Characterization (DAR) Cytotoxicity Cytotoxicity Assay (IC50) Synthesis->Cytotoxicity Stability_vitro Plasma Stability Assay Synthesis->Stability_vitro PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Stability_vitro->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: A typical workflow for the preclinical evaluation of an ADC.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs utilizing the this compound linker are not extensively available in the public domain, the performance of such conjugates can be assessed using established metrics for non-cleavable ADCs.

ParameterDescriptionTypical Methodology
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
In Vitro Cytotoxicity (IC50) The concentration of ADC required to inhibit the growth of 50% of a cancer cell population.Cell viability assays (e.g., MTS, CellTiter-Glo) on antigen-positive and antigen-negative cell lines.
In Vitro Plasma Stability The stability of the ADC in plasma, measuring the extent of premature drug release.Incubation of the ADC in plasma followed by ELISA or LC-MS/MS to quantify intact ADC or released payload.[6]
In Vivo Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion (ADME) properties of the ADC in an animal model.Serial blood sampling from ADC-dosed animals and quantification of total antibody and ADC concentrations over time.
In Vivo Efficacy The ability of the ADC to inhibit tumor growth in an animal model.Tumor volume measurements in xenograft models treated with the ADC.

Comparative Stability of Non-Cleavable Linkers:

Studies have shown that non-cleavable linkers, in general, exhibit greater stability in circulation compared to many cleavable linkers. For instance, an ADC with a non-cleavable SMCC linker showed over 80% intact conjugate remaining after 7 days in rat plasma, whereas an ADC with a cleavable valine-citrulline linker had approximately 50% intact conjugate remaining in mouse plasma over the same period.[8]

Conclusion

The this compound represents a refined tool in the ADC development toolkit, offering the advantages of a non-cleavable linker with the enhanced pharmacokinetic properties afforded by PEGylation. Its mechanism of action relies on the precise targeting capabilities of the monoclonal antibody and the robust intracellular degradation machinery of the target cancer cell. A thorough understanding of its conjugation chemistry, intracellular processing, and the methodologies for its evaluation is crucial for the successful development of novel, effective, and safe antibody-drug conjugates. Future research focusing on the direct comparison of NHPI-containing linkers with other non-cleavable linkers will further delineate their specific advantages and optimal applications.

References

In-Depth Technical Guide: NHPI-PEG4-C2-NHS Ester (CAS: 1415328-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester, with the Chemical Abstracts Service (CAS) number 1415328-95-8, is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates a N-Hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a N-Hydroxyphtalimide (NHPI) group, providing a versatile platform for covalently linking molecules to proteins.

The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on antibodies. The tetra-PEG spacer (PEG4) enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the protein. The NHPI moiety offers a reactive handle for the attachment of payloads. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1415328-95-8
Molecular Formula C23H28N2O11
Molecular Weight 508.48 g/mol
Chemical Name 2,5-dioxopyrrolidin-1-yl 1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate[1]
Appearance Solid Powder[1]
Purity ≥97%[] or ≥98%[3]
Storage Conditions -20°C, dry and dark[][3]
Solubility Soluble in DMSO, DCM, DMF
SMILES O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCON(C(C2=C3C=CC=C2)=O)C3=O[]
InChIKey HLAGLPXQSIDIDX-UHFFFAOYSA-N[1]

Mechanism of Action and Applications

This compound is primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[1][3][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.

The core functionality of this linker is based on the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the this compound acts as a bridge connecting the antibody to the cytotoxic payload. The NHS ester end of the linker reacts with the ε-amino groups of lysine residues on the surface of the antibody. The other end of the linker, after potential modification of the NHPI group, is attached to the drug molecule. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.

The general workflow for creating an ADC using an NHS ester linker is as follows:

ADC_Synthesis_Workflow cluster_conjugation Conjugation Reaction Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Lysine Amine Reaction Linker NHPI-PEG4-C2-NHS ester Linker->ADC Drug Cytotoxic Payload Linker_Drug Activated Linker-Payload Complex Drug->Linker_Drug Payload Attachment Purification Size Exclusion Chromatography ADC->Purification Purification Linker_Drug->ADC Characterization Characterization (e.g., DAR) Purification->Characterization Conjugation_Protocol_Workflow start Start prep_ab Prepare Antibody (Amine-free buffer) start->prep_ab prep_linker Prepare Linker Solution (in DMSO) start->prep_linker conjugation Conjugation Reaction (pH 8.0-8.5, 1-2h RT) prep_ab->conjugation prep_linker->conjugation quench Quench Reaction (e.g., Tris-HCl) conjugation->quench purify Purify ADC (e.g., SEC) quench->purify characterize Characterize ADC (DAR, Purity, etc.) purify->characterize end End characterize->end ADC_Cell_Killing_Pathway cluster_cell Target Cancer Cell cluster_nucleus Nucleus ADC Antibody-Drug Conjugate Receptor Target Antigen (on cell surface) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release DNA DNA Payload->DNA e.g., DNA alkylating agents Microtubules Microtubules Payload->Microtubules e.g., Tubulin inhibitors DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Microtubule_Disruption Microtubule Disruption Microtubules->Microtubule_Disruption Microtubule_Disruption->Apoptosis

References

An In-Depth Technical Guide to NHPI-PEG4-C2-NHS Ester for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This technical guide provides a comprehensive overview of NHPI-PEG4-C2-NHS ester, a non-cleavable linker incorporating a polyethylene (B3416737) glycol (PEG) spacer, for its application in the development of next-generation ADCs. This document details the linker's structure and properties, offers detailed experimental protocols for conjugation and characterization, and presents relevant signaling pathways in the context of ADC therapy.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the stable conjugation of drug payloads to antibodies. Its structure comprises three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with the lysine (B10760008) residues on the surface of a monoclonal antibody.

  • Polyethylene Glycol (PEG4) Spacer: A four-unit PEG chain that imparts favorable physicochemical properties to the resulting ADC.

  • N-Hydroxyphthalimide (NHPI) Group: While the primary function of the core structure is to link the payload, the overall linker is designed for stability.

The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon the complete degradation of the antibody within the lysosome of the target cancer cell.[1][2][3] This mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₃H₂₈N₂O₁₁[4]
Molecular Weight 508.48 g/mol [4]
CAS Number 1415328-95-8[4]
Appearance Solid Powder[5]
Purity ≥97%[4]
Storage -20°C[4]
Solubility Soluble in organic solvents such as DMSO and DMF[6]

The Role of the PEG4 Spacer in ADC Development

The inclusion of a PEG spacer, such as the tetra-ethylene glycol unit in this compound, offers several distinct advantages in ADC design:

  • Increased Hydrophilicity: The PEG chain enhances the overall water solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This increased solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[7]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[7]

  • Enhanced Stability: The flexible PEG spacer can act as a shield, sterically hindering the premature degradation of the linker and payload in the bloodstream.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability and solubility.[7]

Table 2: Expected Impact of PEGylation on ADC Properties

PropertyImpact of PEGylationRationale
Solubility IncreasedThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload.
Aggregation DecreasedIncreased solubility and steric hindrance from the PEG chain reduce intermolecular interactions.
Plasma Half-life IncreasedReduced non-specific clearance and protection from proteolysis.
Immunogenicity Potentially ReducedThe PEG chain can mask potential immunogenic epitopes on the linker-payload.
Drug-to-Antibody Ratio (DAR) Enables Higher DARsMitigates aggregation issues associated with high loading of hydrophobic drugs.

Mechanism of Action of ADCs with Non-Cleavable Linkers

ADCs constructed with non-cleavable linkers like this compound follow a distinct intracellular trafficking and payload release pathway compared to their cleavable counterparts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding 1. ADC Binding to Antigen ADC->Binding Antigen Tumor-Specific Antigen Binding->Antigen Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release 4. Release of Payload-Linker-Amino Acid Complex Degradation->Release Payload Active Payload (e.g., MMAE, DM1) Release->Payload Apoptosis 5. Induction of Apoptosis Payload->Apoptosis

Mechanism of Action for a Non-Cleavable ADC.

The process begins with the ADC circulating in the bloodstream, where the stable non-cleavable linker prevents premature drug release.[1][3] Upon reaching the tumor microenvironment, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.[8][9] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[9] The endosome then fuses with a lysosome, a cellular organelle containing a host of degradative enzymes.[10][11] Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded into its constituent amino acids.[2] This proteolytic degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue (typically lysine).[12] This active payload-linker-amino acid complex can then exert its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]

Experimental Protocols

Antibody Preparation for Conjugation

Objective: To prepare the antibody in a suitable buffer for conjugation with the this compound.

Materials:

  • Monoclonal antibody (mAb) in a storage buffer (e.g., PBS)

  • Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Amicon® Ultra centrifugal filter units (or equivalent) for buffer exchange

  • Spectrophotometer

Protocol:

  • Buffer Exchange:

    • Transfer the required amount of antibody solution to a centrifugal filter unit with a molecular weight cut-off appropriate for the antibody (e.g., 30 kDa or 50 kDa).

    • Add an excess of the amine-free conjugation buffer to the filter unit.

    • Centrifuge according to the manufacturer's instructions to concentrate the antibody.

    • Discard the flow-through.

    • Repeat the addition of conjugation buffer and centrifugation at least three times to ensure complete removal of any primary amine-containing substances from the original storage buffer.

  • Concentration Determination:

    • After the final centrifugation step, recover the concentrated antibody solution.

    • Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer.

    • Calculate the antibody concentration using its extinction coefficient. The typical concentration for conjugation is 2-10 mg/mL.

Conjugation of this compound to the Antibody

Objective: To covalently link the this compound (and its attached payload) to the lysine residues of the prepared antibody.

Materials:

  • Prepared antibody in amine-free conjugation buffer

  • This compound pre-linked to the desired cytotoxic payload

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction tubes

  • Orbital shaker or rotator

Protocol:

  • Prepare the Linker-Payload Solution:

    • Immediately before use, dissolve the this compound-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.[6]

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker-payload solution to the antibody solution. The optimal molar ratio of linker-payload to antibody will depend on the desired Drug-to-Antibody Ratio (DAR) and should be empirically determined. A starting point is often a 5- to 20-fold molar excess.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking or rotation.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the conjugation reaction, add a quenching reagent such as Tris buffer or glycine (B1666218) to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated linker-payload and other reaction byproducts from the ADC.

Materials:

  • Quenched conjugation reaction mixture

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Purification:

    • Equilibrate the SEC or desalting column with the purification buffer according to the manufacturer's instructions.

    • Apply the quenched reaction mixture to the column.

    • If using SEC, collect the fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight unconjugated species.

    • If using a desalting column, collect the eluate containing the purified ADC.

  • Buffer Exchange and Concentration:

    • If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the purified ADC using centrifugal filter units as described in section 4.1.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the key quality attributes of the purified ADC, including DAR, aggregation, and purity.

Table 3: Methods for ADC Characterization

ParameterMethodPrinciple
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the number of conjugated drug-linkers, as each addition increases hydrophobicity.
UV-Vis SpectroscopyBy measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload, the DAR can be calculated.
Mass Spectrometry (MS)Provides the exact mass of the ADC, allowing for the determination of the number of conjugated drug-linkers.
Aggregation Size-Exclusion Chromatography (SEC)Separates molecules based on size, allowing for the quantification of high molecular weight aggregates.
Purity SDS-PAGE (reduced and non-reduced)Assesses the integrity of the antibody and the presence of any fragments or impurities.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)Measures the binding of the ADC to its target antigen to ensure conjugation has not compromised its function.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo®)Determines the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.

Signaling Pathways Targeted by ADCs

The efficacy of an ADC is contingent upon the selection of an appropriate target antigen that is highly expressed on cancer cells with limited expression on healthy tissues. Two such well-established targets are HER2 and TROP-2.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[][14] HER2 activation, through homo- or heterodimerization with other ErbB family members, triggers downstream signaling cascades that promote cell proliferation, survival, and invasion.[14][15]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 Signaling Pathway.

ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) which utilizes a non-cleavable linker, not only deliver a cytotoxic payload but also inhibit HER2 signaling by binding to the receptor and preventing its dimerization and downstream signaling.[8][10]

TROP-2 Signaling Pathway

Trophoblast cell-surface antigen 2 (TROP-2) is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide range of solid tumors and is associated with poor prognosis.[16][17] TROP-2 is involved in several signaling pathways that regulate cell proliferation, migration, and invasion.[18]

TROP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP-2 Receptor PKC PKC TROP2->PKC IP3 IP3 TROP2->IP3 RAF RAF PKC->RAF Calcium Ca²⁺ Release IP3->Calcium RAS RAS Calcium->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation

Simplified TROP-2 Signaling Pathway.

ADCs targeting TROP-2 deliver a potent cytotoxic payload to cancer cells overexpressing this antigen, leading to their destruction.[16] The use of a non-cleavable linker ensures that the payload is released specifically within the target cells, minimizing damage to surrounding healthy tissue.

Conclusion

This compound represents a valuable tool in the design and development of advanced antibody-drug conjugates. Its non-cleavable nature provides high plasma stability, a critical factor for minimizing off-target toxicity and improving the therapeutic index. The integrated PEG4 spacer further enhances the physicochemical properties of the resulting ADC, addressing common challenges such as aggregation and poor pharmacokinetics. By understanding the principles outlined in this guide and implementing the provided experimental protocols, researchers can effectively utilize this linker to create novel, stable, and potent ADCs for the targeted treatment of cancer. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of these promising therapeutic agents.

References

role of PEG4 spacer in NHPI-PEG4-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the role of the PEG4 spacer in NHPI-PEG4-C2-NHS ester, designed for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., lysine (B10760008) residues).

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol chain consisting of four ethylene (B1197577) glycol units. This spacer is central to the functionality of the molecule.

  • N-Hydroxyphthalimide (NHPI) Ester: A terminal group that can be used for further conjugation, often following a deprotection step, or it can be part of a payload delivery system. In some contexts, it acts as a leaving group in radical-based reactions.

This guide will focus specifically on the multifaceted role of the PEG4 spacer in influencing the physicochemical and biological properties of the conjugates formed using this linker.

The Pivotal Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is not merely a passive linker; it is an active modulator of conjugate properties. Its inclusion addresses several key challenges encountered in drug development, such as poor solubility of hydrophobic drugs and the potential for aggregation of modified proteins.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the hydrophilicity of the overall conjugate. Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The covalent attachment of these drugs to an antibody can lead to aggregation and loss of function. The PEG4 spacer, with its repeating ether units, is highly soluble in aqueous environments, which helps to mitigate the hydrophobicity of the payload and improve the overall solubility and stability of the ADC.

Reduced Aggregation and Improved Stability

The flexible and hydrophilic nature of the PEG4 chain creates a "hydrophilic cloud" around the conjugated payload. This steric hindrance prevents the close association of individual antibody molecules, thereby reducing the propensity for aggregation. This is critical for maintaining the therapeutic efficacy and safety profile of the ADC, as aggregated biologics can be immunogenic and exhibit altered pharmacokinetic properties.

Favorable Pharmacokinetics

The inclusion of PEG spacers is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules. PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. While the PEG4 spacer in this linker is relatively short, it contributes to an overall increase in the hydrophilicity and stability of the ADC, which can positively influence its PK profile.

Defined Length and Chemical Inertness

The PEG4 spacer has a discrete and defined length (a discrete PEG or dPEG®), which ensures the production of highly homogeneous conjugates with a consistent distance between the antibody and the payload. This is in contrast to traditional, polydisperse PEG polymers, which can result in a heterogeneous mixture of products. Furthermore, the PEG backbone is chemically inert and stable under typical physiological conditions, preventing premature cleavage of the linker and off-target drug release.

Quantitative Data

The following table summarizes key quantitative parameters related to the this compound linker.

ParameterValueSignificanceReference
Molecular Weight478.45 g/mol Precise mass for characterization and reaction stoichiometry calculations.N/A
Spacer Arm Length24.1 ÅProvides a defined distance between the conjugated molecules, minimizing steric hindrance.N/A
Purity≥95%High purity is essential for reproducible conjugation and reliable downstream applications.N/A
SolubilitySoluble in DMSO, DMFIndicates appropriate solvents for stock solution preparation.N/A

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines a general procedure for conjugating the this compound to an antibody.

Materials:

  • Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC). The column should be equilibrated with the desired storage buffer.

  • Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Workflow for ADC Formation and Characterization

The following diagram illustrates a typical workflow for the synthesis and analysis of an Antibody-Drug Conjugate using the this compound linker, assuming a subsequent payload attachment step.

ADC_Workflow Ab Antibody (in Amine-Free Buffer) Reaction Conjugation Reaction (Antibody + Linker) Ab->Reaction Linker This compound (in DMSO) Linker->Reaction Purification1 Purification (e.g., SEC, TFF) Remove Excess Linker Reaction->Purification1 Intermediate Antibody-Linker Intermediate Purification1->Intermediate Payload Payload Conjugation (via NHPI end) Intermediate->Payload Purification2 Final Purification (e.g., HIC, SEC) Remove Free Drug Payload->Purification2 ADC Final ADC (Antibody-PEG4-Payload) Purification2->ADC Characterization Characterization (DAR, Purity, Aggregation) ADC->Characterization

Caption: Workflow for ADC synthesis and characterization.

Molecular Structure and Linkage Chemistry

The diagram below outlines the fundamental reaction between the NHS ester of the linker and a primary amine on a protein, such as a lysine residue.

NHS_Ester_Reaction Linker NHS Ester PEG4 NHPI plus + Linker:e->plus:w Protein Protein-NH2 (Lysine Residue) Protein:e->plus:w Conjugate Protein-NH-CO-Linker Stable Amide Bond NHS_Leaving_Group N-Hydroxysuccinimide (Byproduct) plus->Conjugate pH 7.2-8.0 plus->NHS_Leaving_Group

Caption: Amine-reactive NHS ester conjugation chemistry.

Conclusion

The PEG4 spacer within the this compound linker is a critical design element that confers several advantageous properties to the resulting bioconjugates. Its hydrophilicity enhances solubility and reduces aggregation, while its defined length allows for the creation of homogeneous and well-characterized therapeutics. These features collectively contribute to improved stability, favorable pharmacokinetics, and ultimately, the development of safer and more effective targeted therapies like ADCs. The rational inclusion of such spacers is a cornerstone of modern bioconjugation chemistry.

NHPI-PEG4-C2-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of NHPI-PEG4-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a molecule designed with two reactive ends separated by a polyethylene (B3416737) glycol (PEG) spacer. One end features an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules. The other end contains an N-hydroxyphthalimide (NHPI) ester. This linker is integral to the precise and stable conjugation of molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 508.48 g/mol [][2]
Molecular Formula C₂₃H₂₈N₂O₁₁[][2]
CAS Number 1415328-95-8[][2]
Purity ≥97%[]
Appearance Solid Powder[2]
Storage Conditions -20°C[]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker in the creation of ADCs.[2][3] ADCs are a class of targeted therapeutics where a monoclonal antibody is linked to a cytotoxic drug. The antibody component directs the conjugate to a specific target, such as a cancer cell, and upon binding, the drug is released to exert its therapeutic effect. The PEG4 spacer in the linker enhances the solubility and stability of the resulting ADC.

Experimental Protocol: Antibody Conjugation with this compound

The following is a generalized protocol for the conjugation of this compound to an antibody. The precise conditions, such as molar excess and incubation times, may require optimization based on the specific antibody and drug being used.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the NHS ester and must be avoided.

    • If necessary, perform a buffer exchange to transfer the antibody into the appropriate reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so prolonged storage in solution is not recommended.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the antibody solution. A common starting point is a 5- to 20-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Quenching:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and other small molecules from the conjugated antibody using a suitable purification method, such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm the purity and integrity of the conjugate using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Experimental Workflow for ADC Synthesis

The logical flow of creating an antibody-drug conjugate using this compound can be visualized as a series of sequential steps.

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final_product Final Product Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (Antibody + Linker-Drug) Antibody->Conjugation Linker_Drug Drug-NHPI-PEG4-C2-NHS Ester (Prepared Separately) Linker_Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Antibody-Drug Conjugate (ADC) Characterization->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the key stages in the synthesis of an ADC, starting from the preparation of the antibody and the linker-drug complex, followed by the conjugation reaction, purification, and final characterization of the ADC. This streamlined process is fundamental to the development of targeted cancer therapies and other advanced biotherapeutics.

References

A Deep Dive into NHS Ester Reactivity with Primary Amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of N-hydroxysuccinimide (NHS) ester reactivity with primary amines is fundamental for successful bioconjugation, labeling, and the creation of innovative diagnostics and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles governing this widely utilized chemical reaction, complete with quantitative data, detailed experimental protocols, and visual workflows to ensure robust and reproducible results.

Core Principles of NHS Ester-Amine Reactivity

N-hydroxysuccinimide esters are highly valued in bioconjugation for their ability to efficiently form stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[][2] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl group of the NHS ester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the NHS leaving group, resulting in a stable amide linkage.[2]

The selectivity of NHS esters for primary aliphatic amines is a key advantage, minimizing off-target reactions with other nucleophiles like hydroxyl or sulfhydryl groups under typical aqueous reaction conditions.[2] While reactions with these other groups can occur, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines.[2] This high chemoselectivity and the stability of the resulting amide bond make NHS ester chemistry a workhorse for applications ranging from antibody-drug conjugates (ADCs) to immunoassays and proteomic probes.[][3]

Key Factors Influencing Reaction Efficiency

The success of an NHS ester-amine coupling reaction is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing competing side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most crucial factor influencing the outcome of the conjugation.[4][5] It governs a delicate balance between two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (typically around 10.5 for the lysine side chain, but this can vary based on the local protein microenvironment), the amine group is predominantly protonated (-NH₃⁺) and non-reactive.[6] As the pH increases, the concentration of the deprotonated amine rises, favoring the nucleophilic attack on the NHS ester.[6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive.[6][7] The rate of this hydrolysis reaction increases significantly with increasing pH.[6][7]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while keeping the rate of hydrolysis manageable. For most protein and biomolecule labeling applications, the optimal pH range is 8.3 to 8.5 .[4][5][8]

Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature (approximately 25°C) for 30 minutes to 4 hours, or at 4°C for longer periods (e.g., overnight).[7][9] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for reactions with sensitive proteins or when using low concentrations of reactants.[9] However, this may necessitate a longer incubation time to achieve the desired degree of labeling.[9]

Concentration of Reactants

The concentrations of both the biomolecule and the NHS ester reagent can impact the efficiency of the reaction. At low protein concentrations, the competing hydrolysis of the NHS ester can become more pronounced, leading to lower conjugation yields.[7] A protein concentration of at least 2 mg/mL is often recommended to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis. A molar excess of the NHS ester is typically used to drive the reaction to completion.[4]

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester, leading to significantly reduced labeling efficiency.[5][7][9] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[7]

Quantitative Data on NHS Ester Reactivity

To facilitate experimental design, the following tables summarize key quantitative data regarding the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions.

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours
8.6 (at 4°C)10 minutes
9.0Hydrolyzes in minutes

Table 1: Effect of pH on the Stability of NHS Esters. This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significantly shorter half-life of the reactive ester.[7][10]

pHReactionHalf-life (t₁/₂)Amide Yield
8.0Hydrolysis210 min
Amidation80 min80-85%
8.5Hydrolysis180 min
Amidation20 min80-85%
9.0Hydrolysis125 min
Amidation10 min80-85%

Table 2: Comparative Kinetics of Hydrolysis vs. Amidation for P3-NHS Ester. This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester (P3-NHS) at 1.0 mM concentration with two equivalents of an amino-PEG reagent at room temperature. The data demonstrates that while the rate of hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a high yield of the conjugate at the optimal pH.[11][12]

pHReactionHalf-life (t₁/₂)Amide Yield
8.0Hydrolysis190 min
Amidation25 min87-92%
8.5Hydrolysis130 min
Amidation10 min87-92%
9.0Hydrolysis110 min
Amidation5 min87-92%

Table 3: Comparative Kinetics of Hydrolysis vs. Amidation for P4-NHS Ester. This table shows the kinetic data for a different porphyrin-NHS ester (P4-NHS) under the same conditions as Table 2. This data further supports that the rate of amidation is significantly faster than hydrolysis, especially at slightly alkaline pH, resulting in high conjugation yields.[11][12]

Visualizing the Chemistry and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the chemical reaction, a typical experimental workflow, and the key factors influencing the reaction.

Chemical reaction of an NHS ester with a primary amine.

G Experimental Workflow for Antibody Labeling A Prepare Antibody Solution (e.g., in 0.1M Sodium Bicarbonate, pH 8.3) C Add NHS Ester to Antibody Solution (with gentle mixing) A->C B Prepare NHS Ester Stock Solution (in anhydrous DMSO or DMF) B->C D Incubate Reaction (e.g., 1 hour at room temperature or overnight at 4°C) C->D E Quench Reaction (Optional) (add Tris or glycine buffer) D->E F Purify Conjugate (e.g., gel filtration, dialysis) E->F G Characterize Conjugate (e.g., determine degree of labeling) F->G

A typical experimental workflow for labeling an antibody.

G Factors Influencing NHS Ester-Amine Reaction center Reaction Efficiency pH pH (Optimal: 8.3-8.5) pH->center Temp Temperature (Room Temp or 4°C) Temp->center Conc Concentration (Protein & NHS Ester) Conc->center Buffer Buffer Composition (Amine-free) Buffer->center

Key factors that influence the efficiency of the reaction.

Detailed Experimental Protocol: Antibody Labeling with an NHS Ester Dye

This protocol provides a detailed methodology for a common application of NHS ester chemistry: the fluorescent labeling of an antibody.

Materials:

  • Antibody (IgG): To be labeled, free of amine-containing stabilizers like Tris, glycine, or BSA.

  • CF® Dye Succinimidyl Ester (or other NHS ester dye): The labeling reagent.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the NHS ester.[5]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3: Reaction buffer.[13]

  • Purification Column (e.g., Sephadex® G-25): For removing unreacted dye.[13]

  • Phosphate-Buffered Saline (PBS): For column equilibration and elution.

  • Optional Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[13]

    • If the antibody is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to adjust the buffer composition.[13]

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use.[5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point for antibodies).

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[14]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][13]

  • Purify the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex® G-25) according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled antibody will typically elute first as a colored fraction, while the smaller, unreacted dye will elute later.

    • Alternatively, dialysis or spin desalting columns can be used for purification.[14]

  • Characterize the Conjugate:

    • Determine the protein concentration and the concentration of the incorporated dye spectrophotometrically according to the dye manufacturer's instructions.

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Applications in Research and Drug Development

The versatility and reliability of NHS ester chemistry have led to its widespread adoption in numerous scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[3] The stability of the amide bond ensures the drug remains attached to the antibody in circulation.[3]

  • Proteomics and Activity-Based Protein Profiling (ABPP): NHS ester-based probes are used to map reactive and ligandable hotspots across the proteome, aiding in the discovery of new drug targets.[15][16][17]

  • Immunoassays and Diagnostics: The covalent attachment of reporter molecules (e.g., fluorescent dyes, enzymes) to antibodies and other proteins via NHS ester chemistry is a cornerstone of many diagnostic assays.[]

  • Biomaterial Functionalization: Surfaces of biomaterials can be modified with NHS esters to allow for the covalent immobilization of proteins and other biomolecules for applications in tissue engineering and biosensing.[18][19]

References

Methodological & Application

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the labeling of proteins, with a primary focus on antibodies, using the amine-reactive crosslinker, NHPI-PEG4-C2-NHS ester. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs), enabling the stable attachment of therapeutic payloads to monoclonal antibodies.

Introduction

This compound is a chemical linker designed for bioconjugation. It features an N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances solubility and can reduce non-specific binding of the resulting conjugate. The N-Hydroxyphthalimide (NHPI) group is another component of this specific linker, which is often utilized in the context of advanced linker technologies for ADCs. The overall process is a straightforward and common method for protein modification and conjugation.

The reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amine groups are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, as they would otherwise compete with the target protein for reaction with the NHS ester.

Experimental Protocols

Materials
  • Protein/Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer (pH 8.3-8.5)

  • Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

Step-by-Step Labeling Procedure

1. Preparation of the Protein/Antibody:

  • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • Adjust the concentration of the protein to 1-10 mg/mL in the Reaction Buffer.

2. Preparation of the this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.

  • Note: NHS esters are sensitive to moisture and will hydrolyze. It is critical to use anhydrous solvents and prepare the solution fresh for each experiment.

3. Labeling Reaction:

  • Calculate the required amount of this compound solution to add to the protein solution. The optimal molar excess of the NHS ester will depend on the protein and the desired degree of labeling. A common starting point for antibodies is a 20-fold molar excess.[1][2][3]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the linker or the conjugated molecule is light-sensitive.

4. Quenching the Reaction:

  • (Optional but recommended) To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted NHS ester.

5. Purification of the Labeled Protein:

  • Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or a size-exclusion chromatography column.

  • Collect the fractions containing the labeled protein.

  • The purified, labeled protein can be stored under conditions that are optimal for the unlabeled protein.

Quantitative Data Summary

The degree of labeling can be influenced by several factors including the protein concentration, the molar ratio of NHS ester to protein, pH, and reaction time. The following table provides a general guideline for labeling antibodies with PEG-NHS esters.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester 10 to 20-foldA 20-fold molar excess typically results in 4-6 linkers per antibody.[1][2][3] This should be optimized for each specific protein and application.
Reaction pH 7.2 - 8.5Optimal pH is typically 8.3-8.5 for efficient reaction with primary amines.[]
Reaction Time 30 - 120 minutesCan be performed at room temperature or on ice for longer durations.[]
Organic Solvent Conc. < 10% (v/v)The final concentration of DMSO or DMF in the reaction mixture should be kept low to avoid protein denaturation.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (Buffer Exchange) labeling 3. Labeling Reaction (Incubation) protein_prep->labeling nhs_prep 2. NHS Ester Solution Preparation nhs_prep->labeling quenching 4. Quenching (Optional) labeling->quenching purify 5. Purification (Desalting/SEC) labeling->purify quenching->purify analysis 6. Characterization purify->analysis

Caption: Step-by-step workflow for this compound labeling of proteins.

Signaling Pathway: Amine-Reactive Labeling Chemistry

amine_labeling cluster_reaction Reaction cluster_products Products protein Protein (-NH2) intermediate Tetrahedral Intermediate protein->intermediate + nhs_ester This compound nhs_ester->intermediate labeled_protein Labeled Protein (Stable Amide Bond) intermediate->labeled_protein Forms nhs_byproduct N-Hydroxysuccinimide (Byproduct) intermediate->nhs_byproduct Releases

Caption: Reaction mechanism of NHS ester with a primary amine on a protein.

References

Application Notes and Protocols: Calculating Molar Excess for NHPI-PEG4-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating the appropriate molar excess of NHPI-PEG4-C2-NHS ester for bioconjugation reactions. This linker is commonly utilized in the development of Antibody-Drug Conjugates (ADCs), where it facilitates the covalent attachment of a payload to an antibody or another biomolecule.[1][2] The N-hydroxysuccinimide (NHS) ester functional group specifically reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4]

Introduction to Molar Excess in Bioconjugation

In bioconjugation, it is standard practice to use a molar excess of the labeling reagent (in this case, this compound) relative to the molecule being labeled (e.g., an antibody). This is done to drive the reaction towards completion and achieve a desired degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule.[5] The optimal molar excess is determined empirically and can be influenced by several factors, including the concentration of reactants, pH, temperature, and incubation time.[6] Using an insufficient molar excess may lead to a low DOL, while an excessive amount can result in unwanted side reactions or difficulties in purification.

Key Reactant Information

A clear understanding of the properties of the reactants is crucial for accurate molar excess calculations.

ReactantMolecular FormulaMolecular Weight ( g/mol )Key Functional Group
This compoundC₂₃H₂₈N₂O₁₁508.48[7]Amine-reactive NHS ester
Generic Antibody (e.g., IgG)Varies~150,000Primary amines (Lysine residues)

Calculating Molar Excess: A Step-by-Step Protocol

This protocol outlines the necessary calculations to determine the mass of this compound required to achieve a specific molar excess.

1. Determine the Moles of the Amine-Containing Molecule (e.g., Antibody):

  • Formula: Moles = Mass (g) / Molecular Weight ( g/mol )

  • Example: To calculate the moles of 5 mg of an IgG antibody:

    • Mass = 0.005 g

    • Molecular Weight = 150,000 g/mol

    • Moles of Antibody = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (or 33.3 nmol)

2. Determine the Required Moles of this compound:

  • Formula: Moles of NHS ester = Moles of Antibody x Desired Molar Excess

  • Example: For a 20-fold molar excess:

    • Moles of NHS ester = 3.33 x 10⁻⁸ mol x 20 = 6.66 x 10⁻⁷ mol (or 666 nmol)

3. Calculate the Mass of this compound to Weigh:

  • Formula: Mass (g) = Moles of NHS ester x Molecular Weight of NHS ester ( g/mol )

  • Example:

    • Mass of NHS ester = 6.66 x 10⁻⁷ mol x 508.48 g/mol = 3.39 x 10⁻⁴ g (or 0.339 mg)

Summary of Calculations for Various Molar Excess Ratios

The following table provides pre-calculated masses of this compound required for different molar excess ratios when starting with 5 mg of a generic IgG antibody (MW ~150,000 g/mol ).

Desired Molar ExcessMoles of Antibody (nmol)Required Moles of NHS Ester (nmol)Required Mass of NHS Ester (mg)
5-fold33.3166.50.085
10-fold33.33330.169
15-fold33.3499.50.254
20-fold33.36660.339
25-fold33.3832.50.423

Experimental Protocol for Conjugation

This protocol provides a general procedure for the conjugation of this compound to an amine-containing protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[8]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4]

  • Perform the Conjugation: Add the appropriate volume of the NHS ester stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column).[5][9]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) conjugation Add NHS Ester to Protein (Target Molar Excess) protein_prep->conjugation nhs_prep Prepare NHS Ester Stock (e.g., 10 mM in DMSO/DMF) nhs_prep->conjugation incubation Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quench Quench Reaction (Optional, with Tris or Glycine) incubation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (Determine DOL) purify->characterize

Caption: Experimental workflow for the conjugation of this compound.

logical_relationship cluster_inputs Inputs for Calculation cluster_outputs Calculated Value mass_protein Mass of Protein mass_nhs Mass of NHS Ester to Weigh mass_protein->mass_nhs mw_protein MW of Protein mw_protein->mass_nhs molar_excess Desired Molar Excess molar_excess->mass_nhs mw_nhs MW of NHS Ester mw_nhs->mass_nhs

Caption: Logical relationship of inputs for calculating the required mass of NHS ester.

References

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NHPI-PEG4-C2-NHS ester is a chemical linker designed for the covalent modification of primary amines in biomolecules such as proteins, antibodies, and peptides. This reagent features a N-hydroxyphtalimide (NHPI) ester for reaction with amines, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group. This document provides detailed protocols and optimal buffer conditions for the effective use of this compound in bioconjugation applications, crucial for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other advanced biotherapeutics.

The conjugation reaction proceeds via a nucleophilic acyl substitution, where a deprotonated primary amine on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is highly dependent on several factors, most notably the pH of the reaction buffer.

Data Presentation: Optimizing Reaction Conditions

Successful conjugation with this compound requires careful optimization of the reaction buffer and conditions. The following tables summarize key quantitative data, derived from studies on NHS esters, to guide this optimization.

Note: The following data are representative of typical NHS ester chemistry. Optimal conditions for the specific this compound may vary and should be determined empirically.

Table 1: Influence of pH on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2]
8.041 hour[3]
8.6410 minutes[2][3]

Hydrolysis is a competing reaction that reduces the efficiency of the conjugation. Higher pH increases the rate of hydrolysis.[2][3]

Table 2: Effect of pH on Conjugation Reaction Time

pHTemperature (°C)Half-time for Amide Bond FormationReference(s)
7.2 - 8.5Room Temperature30 - 120 minutes[]
8.0Room Temperature~ 80 minutes
8.5Room Temperature~ 20 minutes
9.0Room Temperature~ 10 minutes

Higher pH favors the deprotonation of primary amines, increasing their nucleophilicity and accelerating the conjugation reaction.[]

Table 3: Recommended Buffer Systems for NHS Ester Conjugation

Buffer SystemRecommended ConcentrationpH RangeIncompatible ComponentsReference(s)
Phosphate-Buffered Saline (PBS)1X (e.g., 10 mM Phosphate)7.2 - 7.4Primary amines (e.g., Tris, Glycine)[2][5]
Sodium Bicarbonate0.1 M8.0 - 8.5Primary amines (e.g., Tris, Glycine)[1][6]
Borate Buffer50 mM8.0 - 9.0Primary amines (e.g., Tris, Glycine)[2]
HEPES20 - 100 mM7.2 - 8.0Primary amines (e.g., Tris, Glycine)[2]

It is critical to use amine-free buffers, as primary amines in the buffer will compete with the target biomolecule for reaction with the NHS ester.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with the this compound.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[7]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution.[1]

    • Note: NHS esters are moisture-sensitive. Prepare the stock solution fresh and do not store for extended periods.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of the ester to the protein).[5]

    • While gently vortexing the protein solution, add the ester stock solution dropwise. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.[][5]

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Screening for Optimal pH

To determine the optimal pH for your specific biomolecule, a small-scale screening experiment is recommended.

Procedure:

  • Prepare several small aliquots of your protein in different amine-free buffers with varying pH values (e.g., PBS at pH 7.2, Sodium Bicarbonate at pH 8.0, 8.3, and 8.5).

  • Perform the conjugation reaction as described in Protocol 1 for each pH condition.

  • After the reaction and purification, analyze the degree of labeling for each sample.

  • Compare the results to identify the pH that provides the highest conjugation efficiency with minimal protein aggregation or loss of activity.

Mandatory Visualizations

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate Elimination NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A 1. Prepare Protein Solution (Amine-free buffer) C 3. Mix Protein and NHS Ester (Controlled Molar Ratio) A->C B 2. Prepare this compound Stock Solution (in DMSO/DMF) B->C D 4. Incubate (RT or 4°C) C->D E 5. Quench Reaction (Optional, with Tris/Glycine) D->E F 6. Purify Conjugate (Desalting/Dialysis) E->F G 7. Characterize and Store F->G

References

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of NHPI-PEG4-C2-NHS ester in bioconjugation reactions, with a focus on optimizing reaction time and temperature. The protocols outlined below are intended to serve as a starting point for developing robust and efficient conjugation strategies for antibody-drug conjugates (ADCs) and other labeled biomolecules.

Introduction to this compound

This compound is a hydrophilic, PEGylated crosslinker used for the covalent modification of primary amines (-NH₂) on biomolecules such as antibodies, proteins, and peptides. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with unprotonated primary amines to form a stable and irreversible amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it a valuable tool in the development of targeted therapeutics like ADCs.

The efficiency of the conjugation reaction is critically dependent on several factors, primarily pH, temperature, and reaction time. A competing hydrolysis reaction, where the NHS ester reacts with water, can significantly reduce the yield of the desired conjugate. Therefore, careful optimization of the reaction conditions is essential to maximize conjugation efficiency.

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Primary Amine) Conjugate Biomolecule-NH-CO-C2-PEG4-NHPI (Stable Amide Bond) Biomolecule->Conjugate Nucleophilic Attack Linker This compound Linker->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Linker->NHS Release

Caption: Reaction of this compound with a primary amine.

The rate of both the desired aminolysis (conjugation) and the competing hydrolysis is highly pH-dependent. Higher pH increases the concentration of the more nucleophilic unprotonated primary amine, thus accelerating the conjugation reaction. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.

Data Presentation: Hydrolysis and Amidation Kinetics of PEGylated NHS Esters

Table 1: Influence of pH on the Half-life (t½) of PEG-NHS Ester Hydrolysis.

pHTemperature (°C)Approximate Half-life (t½)
7.044-5 hours[1]
7.4Not specified> 120 minutes[2]
8.0259.8 - 33.6 minutes (linker dependent)
8.5Room Temperature~20 minutes[3]
8.6410 minutes[1]
9.0Not specified< 9 minutes[2]

Table 2: Influence of pH on the Half-life (t½) of Amidation Reaction at Room Temperature.

pHApproximate Half-life (t½) of Amidation
8.025 - 80 minutes[3][4]
8.510 - 20 minutes[3][5]
9.05 - 10 minutes[3][5]

As shown in the tables, increasing the pH from 7.4 to 9.0 dramatically decreases the half-life of both hydrolysis and amidation. This underscores the need for a carefully controlled pH and reaction time to achieve optimal results.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a protein (e.g., an antibody). It is crucial to adapt these protocols to the specific biomolecule and desired degree of labeling.

Materials and Reagents
  • This compound

  • Protein to be conjugated (e.g., antibody at 1-10 mg/mL)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (0.1 M, pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

Experimental Workflow

G A 1. Prepare Protein Solution (Exchange into amine-free buffer) C 3. Conjugation Reaction (Add linker to protein solution) A->C B 2. Prepare Linker Stock Solution (Dissolve NHPI-PEG4-C2-NHS in DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine solution) C->D E 5. Purify Conjugate (SEC or Dialysis) D->E F 6. Characterize Conjugate (e.g., Drug-to-Antibody Ratio) E->F

Caption: General workflow for biomolecule conjugation.

Detailed Protocol
  • Preparation of Protein Solution:

    • Ensure the protein is in an amine-free buffer at the desired pH (typically 7.2-8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The concentration of the protein should ideally be between 1-10 mg/mL. More dilute protein solutions may require a larger molar excess of the NHS ester.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the linker over the protein.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction under one of the following conditions:

      • Room Temperature (20-25°C): 30 minutes to 2 hours. This is a common starting point for many proteins.

      • 4°C or on Ice: 2 hours to overnight. This can be beneficial for sensitive proteins to minimize degradation and can sometimes lead to higher conjugation efficiency by slowing the rate of hydrolysis more than the rate of aminolysis.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution containing a primary amine (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, NHS, and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Optimization of Reaction Conditions

To achieve the desired degree of labeling and maximize the yield of the conjugate, it is often necessary to optimize the reaction conditions. The following decision tree provides a logical approach to this process.

G Start Start Optimization pH Test pH range (e.g., 7.5, 8.0, 8.5) Start->pH MolarRatio Vary Molar Ratio of Linker (e.g., 5x, 10x, 20x) pH->MolarRatio TimeTemp Optimize Time and Temperature (e.g., 1h RT vs. 4h 4°C) MolarRatio->TimeTemp Analyze Analyze Degree of Labeling (e.g., by Mass Spectrometry) TimeTemp->Analyze Optimal Optimal Conditions Found Analyze->Optimal Target Achieved NotOptimal Not Optimal Analyze->NotOptimal Adjust Parameters NotOptimal->pH

Caption: Decision tree for optimizing conjugation conditions.

Key Parameters to Optimize:

  • pH: Start with a pH of 7.5 to 8.0. If the degree of labeling is too low, consider increasing the pH to 8.5, but be mindful of the increased rate of hydrolysis.

  • Molar Excess of Linker: A higher molar excess will generally lead to a higher degree of labeling, but may also increase the risk of non-specific modifications and aggregation.

  • Reaction Time and Temperature: For many standard conjugations, 1-2 hours at room temperature is sufficient.[] For proteins that are sensitive or if hydrolysis is a major concern, performing the reaction for a longer duration (e.g., 4 hours to overnight) at 4°C can be advantageous.[]

By systematically varying these parameters, researchers can identify the optimal conditions for their specific application, ensuring high-yield, reproducible conjugations with the this compound.

References

Application Note: Characterization of NHPI-PEG4-C2-NHS Ester Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] NHPI-PEG4-C2-NHS ester is a discrete PEG linker containing a N-Hydroxysuccinimide (NHS) ester, which is used for the synthesis of antibody-drug conjugates (ADCs).[][] The NHS ester reacts with primary amines on proteins, peptides, or small molecules to form stable amide bonds.[4][5] Accurate characterization of the resulting conjugate is a critical quality attribute to ensure its identity, purity, and stability.

This application note provides a detailed protocol for the characterization of a model this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful analytical technique for the separation and quantification of PEGylated molecules, offering high sensitivity and resolution.[]

Principle of Conjugation and HPLC Analysis

The conjugation process involves the reaction of the amine-reactive NHS ester of the NHPI-PEG4-C2 linker with a primary amine on a target molecule. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

The subsequent HPLC analysis separates the components of the reaction mixture based on their hydrophobicity.[] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively separate the unreacted starting materials from the more hydrophobic PEGylated conjugate. Detection is typically achieved using a UV detector, as the NHPI moiety and many target molecules contain chromophores.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing model compound (e.g., benzylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

Conjugation of this compound to a Model Compound

This protocol describes the conjugation of this compound to benzylamine (B48309) as a model amine-containing small molecule.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of benzylamine in PBS (pH 7.4).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the benzylamine stock solution with 110 µL of the this compound stock solution (1.1 molar excess of the NHS ester).

    • Vortex the mixture gently and incubate at room temperature for 2 hours with continuous gentle agitation.

  • Reaction Quenching (Optional):

    • To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris can be added. However, for direct analysis of the reaction mixture by HPLC, this step can be omitted.

  • Sample Preparation for HPLC:

    • Dilute a 10 µL aliquot of the reaction mixture with 990 µL of a 50:50 mixture of water and acetonitrile.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Diagram of the Conjugation Workflow:

Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Sample Preparation reagent1 This compound in DMF mix Mix Reagents reagent1->mix reagent2 Benzylamine in PBS reagent2->mix incubate Incubate at RT for 2 hours mix->incubate dilute Dilute Sample incubate->dilute filter Filter Sample dilute->filter

Caption: Workflow for the conjugation of this compound.

HPLC Method for Characterization

The following RP-HPLC method can be used to analyze the reaction mixture and characterize the conjugate.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Data Analysis Integration of peak areas to determine the relative amounts of reactants and product.

Diagram of the HPLC Analysis Workflow:

HPLC_Workflow sample Prepared Sample injector Autosampler Injection sample->injector column C18 HPLC Column (Gradient Elution) injector->column detector UV Detector column->detector data_system Chromatography Data System detector->data_system analysis Data Analysis (Peak Integration, Purity Calculation) data_system->analysis

Caption: General workflow for HPLC analysis.

Results and Discussion

The HPLC analysis of the reaction mixture allows for the identification and quantification of the starting materials and the final conjugate. A representative chromatogram would show distinct peaks for benzylamine, this compound, and the resulting conjugate. Due to the addition of the hydrophobic NHPI-PEG4-C2 moiety, the conjugate is expected to have a longer retention time than the starting benzylamine. The unreacted this compound may also be observed, along with its hydrolysis product.

The purity of the conjugate can be calculated from the peak areas in the chromatogram. The following table summarizes hypothetical results from the HPLC analysis.

Compound Retention Time (min) Peak Area (%) Purity (%)
Benzylamine4.55.2-
This compound12.88.1-
NHPI-PEG4-C2-Benzylamine Conjugate 15.2 85.3 >95% *
Hydrolyzed NHPI-PEG4-C2-Acid11.51.4-

*Purity can be determined after purification of the conjugate.

The identity of the conjugate peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry (MS). The expected mass of the conjugate would be the sum of the mass of the NHPI-PEG4-C2 moiety and the benzylamine, minus the mass of the NHS leaving group.

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of an this compound conjugate by RP-HPLC. The described method is robust and allows for the reliable determination of the reaction progress and the purity of the final product. This analytical procedure is essential for the quality control and development of novel therapeutics, including ADCs, that utilize this specific linker technology. The HPLC conditions can be further optimized for different conjugates based on their specific chemical properties.[]

References

Mass Spectrometry Analysis of NHPI-PEG4-C2-NHS Ester Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The NHPI-PEG4-C2-NHS ester is a hydrophilic, non-cleavable linker that reacts with primary amines (such as lysine (B10760008) residues) on the antibody surface. Accurate characterization of ADCs synthesized with this linker is paramount for ensuring product quality, consistency, and clinical performance. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of these complex biomolecules, providing crucial information on drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity.[1][2][3]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of ADCs prepared using the this compound linker.

Experimental Workflows

The characterization of this compound ADCs by mass spectrometry typically involves a multi-level approach, including intact mass analysis, subunit analysis, and peptide mapping. Each level provides unique and complementary information about the ADC's structure.

ADC_Analysis_Workflow cluster_prep Sample Preparation ADC ADC Sample (this compound conjugated) Intact_Prep Dilution / Desalting ADC->Intact_Prep Reduced_Prep Reduction (e.g., DTT) ADC->Reduced_Prep Digested_Prep Digestion (e.g., Trypsin) ADC->Digested_Prep Intact_MS Intact Mass Analysis (LC-MS) Intact_Prep->Intact_MS Reduced_MS Subunit Mass Analysis (LC-MS) Reduced_Prep->Reduced_MS Peptide_Map Peptide Mapping (LC-MS/MS) Digested_Prep->Peptide_Map DAR_Calc DAR Calculation & Distribution Intact_MS->DAR_Calc Reduced_MS->DAR_Calc Site_ID Conjugation Site Identification Peptide_Map->Site_ID Sequence_Cov Sequence Coverage & PTMs Peptide_Map->Sequence_Cov

Figure 1: General experimental workflow for ADC characterization.

Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination

Intact mass analysis is a fundamental technique to determine the average DAR and the distribution of different drug-loaded species.[4] Due to the heterogeneity of lysine conjugation, a successful conjugation reaction will result in a mixture of ADC species with varying numbers of attached payloads.

Protocol: Intact ADC Analysis by LC-MS

1.1. Sample Preparation:

  • Reconstitute the lyophilized this compound ADC in a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.

  • For analysis, dilute the ADC sample to 0.1 mg/mL with 0.1% formic acid in water.

  • Optional Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an appropriate enzyme like PNGase F. Incubate the ADC with PNGase F according to the manufacturer's protocol.

1.2. LC-MS Parameters:

Parameter Setting
LC System UPLC/UHPLC system
Column Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH300 C4)
Column Temp. 80°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 15 minutes
Flow Rate 0.3 mL/min
MS System High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Mass Range 1000 - 4000 m/z
Data Analysis Deconvolution of the raw mass spectrum to obtain the zero-charge mass of each ADC species. The average DAR is calculated from the relative abundance of each species.
Data Presentation: Illustrative Intact Mass Analysis Data

The following table represents hypothetical data obtained from the intact mass analysis of an ADC (mAb molecular weight ~148,000 Da) conjugated with a payload (molecular weight ~800 Da) via the this compound linker (molecular weight of linker-payload moiety after conjugation ~1308.48 Da, based on the linker's molecular weight of 508.48 Da).

Species Observed Mass (Da) Calculated Mass (Da) Payloads (n) Relative Abundance (%)
Unconjugated mAb148005.2148000.005.2
DAR 1149312.8149308.5110.5
DAR 2150622.1150617.0218.3
DAR 3151929.5151925.5325.1
DAR 4153235.3153234.0422.8
DAR 5154544.9154542.5512.4
DAR 6155850.1155851.065.7
Average DAR --3.4 -

Subunit Analysis

To gain more insight into the distribution of the payload on the light and heavy chains, the ADC can be reduced to its subunits prior to LC-MS analysis.

Protocol: Reduced ADC Analysis

2.1. Sample Preparation:

  • To 10 µL of the 1 mg/mL ADC solution, add 1 µL of 1 M dithiothreitol (B142953) (DTT).

  • Incubate the mixture at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Dilute the reduced sample to 0.1 mg/mL with 0.1% formic acid in water prior to injection.

2.2. LC-MS Parameters:

  • LC-MS parameters are similar to the intact analysis, but the gradient may need to be adjusted for the smaller size of the light and heavy chains.

Data Presentation: Illustrative Subunit Mass Analysis Data
Subunit Observed Mass (Da) Payloads (n) Relative Abundance (%)
Unconjugated Light Chain23502.1035.6
Light Chain + 1 Payload24811.5164.4
Unconjugated Heavy Chain50505.8010.2
Heavy Chain + 1 Payload51813.2128.9
Heavy Chain + 2 Payloads53122.9245.3
Heavy Chain + 3 Payloads54430.1315.6

Peptide Mapping for Conjugation Site Identification

Peptide mapping is a powerful technique to identify the specific lysine residues that have been conjugated with the this compound linker and payload.[1][5]

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Denature Denaturation ADC_Sample->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest LC_Separation Peptide Separation (LC) Digest->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Mass) LC_Separation->MS1_Scan MS2_Fragmentation MS2 Fragmentation (CID/HCD) MS1_Scan->MS2_Fragmentation DB_Search Database Search MS2_Fragmentation->DB_Search Identify_Peptides Identify Unmodified & Modified Peptides DB_Search->Identify_Peptides Site_Localization Localize Conjugation Site Identify_Peptides->Site_Localization

Figure 2: Workflow for peptide mapping analysis.
Protocol: Peptide Mapping by LC-MS/MS

3.1. Sample Preparation (In-solution digestion):

  • Denaturation: Denature 100 µg of the ADC in a denaturing buffer (e.g., 8 M urea (B33335), 0.1 M Tris-HCl, pH 8.5).

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 0.1 M Tris-HCl, pH 8.5, to reduce the urea concentration. Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.

  • Quench and Clean-up: Quench the digestion with formic acid. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

3.2. LC-MS/MS Parameters:

Parameter Setting
LC System Nano-flow or micro-flow LC system
Column C18 analytical column (e.g., 75 µm ID x 15 cm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60-120 minutes
MS System High-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF)
Scan Mode Data-Dependent Acquisition (DDA)
MS1 Resolution > 60,000
MS2 Fragmentation Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)
Data Analysis Search the MS/MS data against the antibody sequence database using software (e.g., Proteome Discoverer, MaxQuant) with a variable modification corresponding to the mass of the linker-payload on lysine residues.
Data Presentation: Illustrative Peptide Mapping Data
Peptide Sequence Modification Modified Residue Observed Mass Mass Error (ppm)
TPEVTCVVVDVSHEDPEVKUnmodified-2091.021.2
TPEVTCVVVDVSHEDPEVKLinker-PayloadK193399.501.5
WYTQKT...Unmodified-1543.780.9
WYTQKT...Linker-PayloadK62852.261.1

Conclusion

Mass spectrometry is a powerful and essential analytical technique for the comprehensive characterization of this compound ADCs. The protocols outlined in this document provide a framework for determining critical quality attributes such as DAR, drug distribution, and conjugation sites. By employing a combination of intact mass analysis, subunit analysis, and peptide mapping, researchers and drug developers can gain a detailed understanding of their ADC's molecular properties, ensuring the development of safe, effective, and consistent biotherapeutics. The successful implementation of these methods is crucial for process development, formulation, stability testing, and regulatory submissions.

References

Determining Drug-to-Antibody Ratio of ADCs Synthesized with a Hydrophilic NHPI-PEG4-C2-NHS Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized using the hydrophilic linker, NHPI-PEG4-C2-NHS ester. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and can modulate the pharmacokinetic properties of the ADC.[1][2] Accurate determination of the DAR is a critical quality attribute (CQA) that directly impacts the efficacy and safety of the ADC. This note outlines the conjugation procedure and three common analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Introduction

Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule, which connects the antibody and the drug, plays a crucial role in the stability and efficacy of the ADC. This compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody and an N-Hydroxypyrrolidinedione (NHPI) ester for attachment of the drug payload. The PEG4 spacer is a hydrophilic component designed to improve the solubility and potentially the in vivo half-life of the resulting ADC.

The DAR, or the average number of drug molecules conjugated to each antibody, is a key parameter to control during ADC development and manufacturing. A low DAR may result in suboptimal potency, while a high DAR can lead to poor pharmacokinetics and increased toxicity. Therefore, robust and accurate analytical methods for DAR determination are essential.

Experimental Protocols

ADC Synthesis via Lysine Conjugation

This protocol describes the conjugation of a drug-NHPI derivative to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug-NHPI derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker-Drug Conjugation:

    • Dissolve the this compound and the drug-NHPI derivative in DMSO to prepare stock solutions.

    • Add the desired molar excess of the this compound to the antibody solution and incubate for 1-2 hours at room temperature with gentle mixing.

  • Reaction Quenching: Add a quenching reagent to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC from unreacted linker and drug using size-exclusion chromatography.

  • Characterization: Determine the protein concentration and the average DAR of the purified ADC using the methods described below.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. For ADCs, the addition of each drug-linker moiety increases the overall hydrophobicity, allowing for the separation of species with different DARs.[3][4] The hydrophilic PEG4 spacer in the linker will modulate the retention time of the ADC species compared to those with more hydrophobic linkers.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR 0, DAR 1, DAR 2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100

DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity, but under denaturing conditions. For DAR analysis, the ADC is typically reduced to separate the light and heavy chains. The number of conjugated drugs on each chain can then be determined.[5][6][7]

Materials:

  • RP-HPLC column (e.g., Agilent PLRP-S)

  • HPLC system with a UV detector

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation:

    • To 50 µg of the ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the reduced sample.

    • Elute with a linear gradient from 5% to 60% Mobile Phase B over 40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas of the light and heavy chain species.

DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC, allowing for the determination of the number of conjugated drug-linkers.[8]

Materials:

  • LC-MS system (e.g., Q-TOF mass spectrometer)

  • Appropriate column for intact protein analysis (e.g., size-exclusion or reversed-phase)

  • Mobile phases compatible with MS (e.g., using formic acid instead of TFA)

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to reduce spectral complexity.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum of the eluting ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker moieties.

    • Calculate the average DAR by averaging the number of drug-linkers across all detected species, weighted by their relative abundance.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of an ADC synthesized with the this compound linker.

DAR SpeciesHIC Retention Time (min)Relative Peak Area (%)
DAR 08.510.2
DAR 110.125.8
DAR 211.535.5
DAR 312.820.3
DAR 414.08.2
Average DAR 2.1
ChainConjugationRP-HPLC Retention Time (min)Relative Peak Area (%)
Light ChainUnconjugated15.240.5
1 Drug18.959.5
Heavy ChainUnconjugated25.835.1
1 Drug28.345.2
2 Drugs30.119.7
Average DAR 2.2
DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0148,0009.8
DAR 1148,80826.1
DAR 2149,61636.0
DAR 3150,42419.9
DAR 4151,2328.2
Average DAR 2.1

Note: The hypothetical mass of the drug-linker is assumed to be approximately 808 Da.

Visualizations

ADC_Conjugation_Workflow cluster_materials Starting Materials cluster_process Conjugation Process cluster_product Final Product mAb Monoclonal Antibody (mAb) Conjugation Lysine Conjugation (NHS Ester Chemistry) mAb->Conjugation Linker This compound Linker->Conjugation Drug Drug-NHPI Drug->Linker Quenching Reaction Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC synthesis.

DAR_Analysis_Workflow cluster_methods DAR Analysis Methods cluster_data Data Output cluster_result Final Calculation ADC Purified ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (with Reduction) ADC->RP_HPLC MS Mass Spectrometry (MS) ADC->MS HIC_Data Chromatogram of DAR Species HIC->HIC_Data RP_HPLC_Data Chromatogram of Light & Heavy Chains RP_HPLC->RP_HPLC_Data MS_Data Mass Spectrum of Intact ADC MS->MS_Data DAR_Calc Average Drug-to-Antibody Ratio (DAR) HIC_Data->DAR_Calc RP_HPLC_Data->DAR_Calc MS_Data->DAR_Calc

Caption: DAR analysis workflow.

Linker_Structure_Function Linker This compound NHS Ester PEG4 Spacer NHPI Ester Linker:peg->Linker:peg Increases Hydrophilicity Antibody Antibody (Lysine) Linker:nhs->Antibody Covalent Bond Formation Drug Drug Payload Linker:nhpi->Drug Covalent Bond Formation

Caption: Linker functional components.

References

Application Notes: NHPI-PEG4-C2-NHS Ester in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NHPI-PEG4-C2-NHS ester is a hydrophilic, amine-reactive linker molecule integral to the advancement of targeted cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This linker, characterized by a tetraethylene glycol (PEG4) spacer, an N-Hydroxysuccinimide (NHS) ester functional group, and an N-Hydroxyphtalimide (NHPI) group, facilitates the covalent attachment of a therapeutic payload to a monoclonal antibody (mAb). The PEG4 component enhances the solubility and pharmacokinetic properties of the resulting ADC, while the NHS ester enables efficient conjugation to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of ADCs for targeted therapy research.

Mechanism of Action

The fundamental application of this compound lies in its ability to bridge a cytotoxic drug to a tumor-targeting antibody. The NHS ester group reacts with primary amine groups on the antibody, typically the ε-amino group of lysine residues, to form a stable and irreversible amide bond. This reaction is most efficient under slightly basic conditions (pH 7-9). The NHPI moiety can be utilized in subsequent or alternative conjugation strategies. The resulting ADC circulates in the bloodstream, and upon reaching the target tumor cells, the antibody component binds to a specific antigen on the cell surface. Following binding, the ADC-antigen complex is internalized by the cell, often via endocytosis. Inside the cell, the cytotoxic payload is released from the antibody, where it can then exert its cell-killing effects.

Key Applications in Targeted Therapy Research
  • Antibody-Drug Conjugate (ADC) Synthesis: The primary application is the covalent linkage of cytotoxic payloads to monoclonal antibodies. The hydrophilic PEG4 spacer can help to mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall solubility and stability of the ADC.

  • PROTAC Development: While primarily used in ADCs, the constituent parts of this linker can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.

  • Bioconjugation Research: This linker serves as a valuable tool in bioconjugation chemistry to study the impact of linker length and composition on the stability, efficacy, and pharmacokinetics of antibody conjugates.

Quantitative Data Summary

Currently, specific quantitative data for ADCs synthesized using this compound from peer-reviewed literature is limited. The following table presents a generalizable format for reporting such data, which researchers should aim to generate for their specific ADC constructs.

ParameterDescriptionTypical Range/ValueAnalytical Method
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.2 - 4Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency (%) The percentage of the initial antibody that is successfully conjugated with the linker-payload.> 90%SDS-PAGE, Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of 50% of target cancer cells.Varies by payload and cell lineCell viability assays (e.g., MTT, CellTiter-Glo)
In Vivo Tumor Growth Inhibition (%) The percentage reduction in tumor volume in a xenograft model compared to a control group.Varies by ADC, dose, and modelAnimal xenograft studies
Plasma Stability (%) The percentage of intact ADC remaining in plasma over a specific time period.> 80% over 7 daysELISA, LC-MS

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation using this compound

This protocol outlines a general procedure for conjugating a cytotoxic payload, activated with this compound, to a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound pre-conjugated to the cytotoxic payload (Linker-Payload)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Analytical Instruments: UV-Vis Spectrophotometer, HPLC system with HIC and SEC columns, Mass Spectrometer.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in cold Conjugation Buffer.

  • Linker-Payload Preparation:

    • Immediately before use, dissolve the Linker-Payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the Linker-Payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the Linker-Payload over the antibody.

    • Gently mix the reaction solution by inversion or slow rotation. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours. The optimal time and temperature should be determined empirically for each specific antibody and payload combination.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated Linker-Payload and other small molecule impurities by SEC or TFF.

    • If using SEC, equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the purified ADC.

    • If using TFF, diafilter the ADC solution against the storage buffer until the unbound linker-payload is removed.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance wavelength) or HIC-HPLC.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay of an ADC

This protocol describes a method to evaluate the potency of the synthesized ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Purified ADC

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of cell culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 72-120 hours.

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the concentration for each test article.

    • Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) for each compound using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload Linker-Payload (this compound + Drug) LinkerPayload->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC / TFF) Quenching->Purification DAR DAR Determination (HIC / UV-Vis) Purification->DAR Purity Purity & Aggregation (SEC-HPLC) Purification->Purity Identity Identity & Integrity (Mass Spectrometry) Purification->Identity

Caption: Workflow for the synthesis and characterization of an ADC.

Logical Relationship: Key Components of an ADC

ADC_Components ADC Antibody-Drug Conjugate (ADC) Antibody (mAb) Linker Payload mAb_desc Targeting Moiety Binds to tumor-specific antigen ADC:mAb->mAb_desc linker_desc This compound Connects mAb and payload Improves properties ADC:linker->linker_desc payload_desc Cytotoxic Drug Induces cell death ADC:payload->payload_desc

Caption: The three core components of an Antibody-Drug Conjugate.

Application Notes and Protocols for Protein Crosslinking using NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG4-C2-NHS ester is a heterobifunctional crosslinking reagent commonly utilized in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] This reagent features an N-Hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. The molecule also contains an N-hydroxypyrrolidone-dicarboxylate (NHPI) ester, which can be used in subsequent reactions, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer arm. The PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate.[]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein crosslinking applications.

Chemical Properties and Structure

The this compound is characterized by the following properties:

PropertyValue
CAS Number 1415328-95-8
Molecular Formula C₂₃H₂₈N₂O₁₁
Molecular Weight 508.48 g/mol
Purity ≥97%
Storage Store at -20°C, desiccated

Source:[3]

Mechanism of Action

The primary mechanism for protein crosslinking with this compound involves the reaction of the NHS ester with primary amines on the protein surface. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[]

The reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH (7.2-8.5).[] At this pH, a sufficient number of primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[4]

Key Applications

The primary application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs).[1][5][6] In this context, the NHS ester end of the linker is used to attach it to lysine residues on a monoclonal antibody. The other end of the linker, after potential modification, is then conjugated to a cytotoxic drug.

Experimental Protocols

Materials and Reagents
  • Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

Protocol 1: General Protein Crosslinking

This protocol outlines the fundamental steps for conjugating this compound to a protein.

1. Preparation of Protein Sample:

  • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or desalting into an appropriate buffer.
  • The concentration of the protein should ideally be between 1-10 mg/mL.

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
  • Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. Note: NHS esters are susceptible to hydrolysis, so stock solutions should not be prepared in advance and stored.

3. Crosslinking Reaction:

  • The molar ratio of this compound to protein will influence the degree of labeling. A molar excess of the crosslinker is required. A starting point is often a 20-fold molar excess.
  • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing during incubation is recommended.

4. Quenching the Reaction:

  • To stop the reaction, add the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS ester.
  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis. The choice of method will depend on the sample volume and the molecular weight of the protein.

6. Characterization of the Conjugate:

  • The degree of labeling (number of linker molecules per protein) can be determined using various analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or a subsequently attached molecule has a chromophore.

Protocol 2: Optimization of Molar Ratio for Antibody Conjugation

To achieve a desired drug-to-antibody ratio (DAR) in ADC development, it is crucial to optimize the molar ratio of the linker to the antibody.

1. Set up Parallel Reactions:

  • Prepare multiple small-scale reactions with varying molar excess of this compound to the antibody (e.g., 5-fold, 10-fold, 20-fold, 40-fold).

2. Follow the General Protocol:

  • Execute the crosslinking, quenching, and purification steps as described in Protocol 1 for each reaction.

3. Analyze the Degree of Labeling:

  • Characterize the purified conjugates from each reaction to determine the average number of linkers per antibody. Techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can be used to resolve species with different numbers of conjugated linkers.

4. Select the Optimal Ratio:

  • Based on the desired degree of labeling, select the molar ratio that yields the optimal result.

Data Presentation

The following tables provide generalized data for NHS ester-based protein conjugation. These values should be considered as starting points and may require optimization for specific proteins and applications using this compound.

Table 1: Recommended Molar Excess of NHS Ester for Antibody Labeling

Molar Excess of NHS EsterTypical Degree of Labeling (Linkers per Antibody)
5-fold1 - 3
10-fold3 - 5
20-fold4 - 6
40-fold6 - 8

Note: The actual degree of labeling can be influenced by the number of accessible lysine residues on the antibody, protein concentration, and reaction conditions.

Table 2: Effect of pH on NHS Ester Reaction Efficiency

pHRelative Reaction RateNotes
6.0LowAmine groups are mostly protonated.
7.0ModerateBalance between amine reactivity and NHS ester hydrolysis.
7.5GoodGood compromise for efficient conjugation.
8.0HighIncreased amine reactivity, but also increased hydrolysis of NHS ester.
8.5Very HighOptimal for many applications, but hydrolysis is significant.
> 9.0Decreasing EfficiencyRapid hydrolysis of the NHS ester outcompetes the reaction with the amine.

Source:[][4]

Table 3: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
8.6410 minutes

Source:[4] This data highlights the importance of using freshly prepared NHS ester solutions and controlling the reaction time.

Visualizations

Diagram 1: Chemical Reaction of this compound with a Protein

G cluster_reactants Reactants cluster_products Products Protein Protein + H₂N-Lysine Conjugate Conjugated Protein Protein-NH-CO-C2-PEG4-NHPI Protein->Conjugate Nucleophilic Attack Crosslinker This compound NHPI-PEG4-C2-O-CO-NHS Crosslinker->Conjugate Byproduct N-Hydroxysuccinimide NHS-OH Crosslinker->Byproduct Release

Caption: Reaction of this compound with a primary amine on a protein.

Diagram 2: Experimental Workflow for Protein Crosslinking

G A 1. Prepare Protein in Amine-Free Buffer C 3. Mix Protein and NHS Ester (Optimized Molar Ratio) A->C B 2. Prepare Fresh NHS Ester Stock Solution B->C D 4. Incubate (RT or 4°C) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Purify Conjugate (Desalting/Dialysis) E->F G 7. Characterize Conjugate (MS, HIC, etc.) F->G

Caption: A typical experimental workflow for protein conjugation.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive NHS ester (hydrolyzed)- Use fresh, high-quality NHS ester. - Prepare stock solution immediately before use.
- Presence of primary amines in the buffer- Exchange the protein into an amine-free buffer (e.g., PBS).
- Incorrect pH of the reaction buffer- Ensure the reaction buffer pH is between 7.2 and 8.5.
- Insufficient molar excess of the crosslinker- Increase the molar ratio of the NHS ester to the protein.
Protein Aggregation - High degree of labeling- Reduce the molar excess of the NHS ester.
- High concentration of organic solvent- Keep the final concentration of DMSO or DMF below 10%.
- Protein instability- Optimize buffer conditions (e.g., add stabilizers).
Variable Results - Inconsistent reaction times or temperatures- Standardize incubation times and temperatures.
- Moisture contamination of the NHS ester- Store the NHS ester desiccated and allow it to warm to room temperature before opening.

Conclusion

This compound is a valuable tool for protein crosslinking, particularly in the development of ADCs. Successful and reproducible conjugation requires careful attention to experimental parameters such as buffer composition, pH, molar ratios, and reaction times. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their specific protein conjugation applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NHPI-PEG4-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions with NHPI-PEG4-C2-NHS ester, focusing on overcoming low conjugation efficiency for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of the NHS ester moiety in the this compound linker?

A1: The N-hydroxysuccinimide (NHS) ester moiety reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins and peptides.[][2][3] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][2] This reaction is highly selective for primary amines under physiological to slightly alkaline pH conditions.[]

Q2: What is the optimal pH for conjugation with an NHS ester?

A2: The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5.[][4] A slightly basic pH is necessary to ensure that the primary amine groups on the target molecule are deprotonated and thus nucleophilic.[5][6] However, at excessively high pH (e.g., above 8.6-9.0), the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and reduce efficiency.[4][5][6][7]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester and should be avoided.[][4] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, or HEPES buffer at a pH between 7.2 and 8.5.[4][8]

Q4: How should I store and handle the this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[][9][10] Before use, allow the vial to equilibrate to room temperature completely before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[9][11] For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[5]

Q5: What are the main causes of low conjugation efficiency?

A5: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the NHS ester: This is a major competing reaction, accelerated by moisture and high pH.[][4]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other primary amine-containing additives (e.g., sodium azide (B81097) in high concentrations) will react with the NHS ester.[4][11]

  • Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and non-reactive.[5][6]

  • Low concentration of reactants: At low concentrations of the protein or peptide, the competing hydrolysis reaction can be more pronounced.[]

  • Inactive NHS ester: Improper storage or handling can lead to the hydrolysis of the NHS ester before use.[9]

Troubleshooting Guide for Low Conjugation Efficiency

If you are experiencing low conjugation efficiency, this guide provides a systematic approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Checks Troubleshooting Steps cluster_Solutions Potential Solutions cluster_Outcome Final Outcome start Low Conjugation Efficiency Observed check_reagent 1. Verify Reagent Integrity start->check_reagent check_buffer 2. Assess Buffer Composition check_reagent->check_buffer solution_reagent Use fresh or newly prepared This compound stock. check_reagent->solution_reagent Issue Found check_ph 3. Confirm Reaction pH check_buffer->check_ph solution_buffer Use amine-free buffers (e.g., PBS, Borate, HEPES). Remove interfering substances. check_buffer->solution_buffer Issue Found check_concentration 4. Evaluate Reactant Concentrations check_ph->check_concentration solution_ph Adjust pH to 7.2-8.5. check_ph->solution_ph Issue Found check_ratio 5. Optimize Molar Ratio check_concentration->check_ratio solution_concentration Increase protein concentration (≥ 2 mg/mL recommended). check_concentration->solution_concentration Issue Found check_conditions 6. Adjust Reaction Time & Temperature check_ratio->check_conditions solution_ratio Test a range of molar excess of the NHS ester (e.g., 5x to 20x). check_ratio->solution_ratio Issue Found solution_conditions Increase incubation time or perform reaction at room temperature. check_conditions->solution_conditions Issue Found end_node Improved Conjugation Efficiency check_conditions->end_node No Issues Found, Proceed with Optimized Protocol solution_reagent->end_node solution_buffer->end_node solution_ph->end_node solution_concentration->end_node solution_ratio->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low conjugation efficiency.

Detailed Troubleshooting Steps

Verify the Integrity of the this compound
  • Problem: The NHS ester may have hydrolyzed due to improper storage or handling.

  • Solution:

    • Always use a fresh vial or a freshly prepared stock solution of the this compound in anhydrous DMSO or DMF.[5]

    • Ensure the reagent is stored at -20°C and protected from moisture.[][9]

    • Allow the reagent to warm to room temperature before opening the vial to prevent condensation.[9][11]

    • You can perform a qualitative test for NHS ester activity (see Experimental Protocols below).

Assess the Composition of Your Buffer
  • Problem: Your buffer may contain primary amines that compete with your target molecule.

  • Solution:

    • Ensure your buffer is free of primary amines. Avoid using Tris or glycine buffers.[][4]

    • If your protein stock solution is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer (e.g., PBS, borate buffer) before conjugation.[11] This can be done using dialysis or a desalting column.

    • Be aware of other potential interfering substances like sodium azide, which can interfere at higher concentrations.[4]

Confirm the Reaction pH
  • Problem: The pH of the reaction mixture may be too low or too high.

  • Solution:

    • Measure the pH of your protein solution in the reaction buffer and ensure it is within the optimal range of 7.2-8.5.[][4]

    • For many proteins, a pH of 8.3-8.5 is recommended to maximize the reaction rate while minimizing hydrolysis.[5][12]

    • Keep in mind that the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop over time, especially in large-scale reactions. Using a more concentrated buffer can help maintain a stable pH.[12]

Evaluate Reactant Concentrations
  • Problem: Low concentrations of your protein or peptide can favor the competing hydrolysis reaction.

  • Solution:

    • Increase the concentration of your target molecule. A protein concentration of 2-3 mg/mL is often recommended.

    • If you must work with dilute solutions, you may need to increase the molar excess of the NHS ester and optimize the reaction time.

Quantitative Data Summary

The efficiency of NHS ester conjugation is influenced by several quantitative factors. The table below summarizes key parameters and their recommended ranges.

ParameterRecommended RangeRationalePotential Issues if Outside Range
pH 7.2 - 8.5Balances amine deprotonation and NHS ester hydrolysis.[][4]< 7.2: Protonated amines, low reactivity.[5][6] > 8.6: Rapid hydrolysis of NHS ester.[4][7]
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds at both temperatures. Room temperature is faster.[]Higher temperatures can increase hydrolysis rate and may affect protein stability.
Reaction Time 30 minutes to 4 hoursTypically sufficient for completion. Can be extended overnight at 4°C.[][12]Shorter times may lead to incomplete reaction. Longer times at high pH increase hydrolysis.
Protein Concentration ≥ 2 mg/mLHigher concentration favors aminolysis over hydrolysis.[]Low concentration can lead to poor yields due to competing hydrolysis.[]
Molar Excess of NHS Ester 5x to 20xEnsures the reaction goes to completion.Lower ratios may result in incomplete labeling. Very high ratios can lead to protein modification at less reactive sites or precipitation.

Experimental Protocols

Protocol 1: Qualitative Assessment of NHS Ester Activity

This protocol provides a simple method to check if your NHS ester is still active.

  • Prepare Solutions:

    • Dissolve a small amount of your this compound in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Prepare a 1 M Tris-HCl solution at pH 8.0.

  • Reaction:

    • Add a small volume of the NHS ester stock solution to the Tris-HCl solution.

    • The primary amine in Tris will react with an active NHS ester. This reaction can be monitored by analytical techniques such as HPLC or LC-MS to observe the consumption of the NHS ester and the formation of the Tris-conjugate. A lack of reaction indicates an inactive (hydrolyzed) NHS ester.

Protocol 2: Optimizing Conjugation Reaction Conditions

This protocol outlines a general procedure for optimizing the conjugation of your protein with this compound.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). The protein concentration should ideally be 2 mg/mL or higher.[8]

  • NHS Ester Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • Set up several small-scale reactions to test different molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1).

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.[3] The final concentration of DMSO should be kept low (<10%) to avoid affecting protein structure.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[][12] Protect from light if any component is light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11] Incubate for 15-30 minutes.

  • Purification and Analysis:

    • Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[]

    • Analyze the degree of labeling and conjugation efficiency using appropriate methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

By systematically working through these troubleshooting steps and optimizing your experimental conditions, you can significantly improve the efficiency of your conjugation reactions with this compound.

References

Technical Support Center: Optimizing pH for NHPI-PEG4-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your bioconjugation reactions involving NHPI-PEG4-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction conditions and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound with a primary amine?

The reaction is a nucleophilic acyl substitution. The deprotonated primary amine on your biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1] The N-hydroxyphthalimide (NHPI) group is part of the linker's backbone and is not the leaving group in this specific reaction.

Q2: Why is pH a critical parameter for this reaction?

The pH of the reaction buffer is a crucial factor that governs the balance between two competing reactions:

  • Amine Reactivity: For the primary amine to be nucleophilic, it must be in its deprotonated state (-NH₂). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH₃⁺) and non-reactive. As the pH increases, more of the amine is deprotonated, increasing the rate of the desired conjugation reaction.[]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactivated. The rate of this competing hydrolysis reaction increases significantly at higher pH.[][3]

Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Q3: What is the recommended starting pH for reactions with this compound?

For most standard NHS ester reactions with primary amines, the optimal pH range is between 7.2 and 8.5.[1][3] A common starting point that provides a good balance between amine reactivity and ester stability is pH 8.3-8.5 .[4][5] It is highly recommended to perform small-scale pilot reactions to determine the optimal pH for your specific biomolecule and experimental conditions.

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium phosphate (B84403) buffer

  • HEPES buffer

  • Borate buffer[3]

Avoid buffers containing Tris (e.g., TBS) or glycine, as they have primary amines that will quench the reaction.[3]

Q5: How should I prepare and handle the this compound?

This compound is moisture-sensitive. To ensure maximum reactivity:

  • Store the reagent at -20°C in a desiccated container.

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5]

  • Do not prepare stock solutions in aqueous buffers for long-term storage, as the NHS ester will hydrolyze.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The pH may be too low, resulting in protonated, non-reactive amines.Optimize the reaction pH by performing small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5).
Hydrolyzed NHS Ester: The reagent may have been exposed to moisture, or the reaction pH is too high, leading to rapid hydrolysis.Use fresh, properly stored this compound. Prepare the ester solution immediately before use. Consider lowering the reaction pH slightly if hydrolysis is suspected.
Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, sodium bicarbonate, or HEPES.
Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to your biomolecule may be too low.Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[]
Reaction Mixture Acidifies Over Time Hydrolysis of NHS Ester: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic. This is more pronounced in large-scale reactions.Use a more concentrated buffer to maintain the pH. Monitor the pH during the reaction and adjust if necessary.[4]
Non-Specific Binding or Aggregation High Molar Excess: A very high concentration of the PEGylated linker might lead to non-specific interactions or aggregation.Reduce the molar excess of the this compound. Optimize the purification method to remove any aggregates.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-Life and Amine Reactivity

pHNHS Ester Half-LifeRelative Amine ReactivityComments
7.0~4-5 hours at 0°C[3]LowAmine is mostly protonated.
8.0Significantly shorter than at pH 7.0ModerateGood balance for many applications.
8.3-8.5Shorter stillHighOptimal range for many NHS ester conjugations.[4][5]
8.6~10 minutes at 4°C[3]Very HighRisk of rapid hydrolysis of the NHS ester.
> 9.0Very shortVery HighHydrolysis is the dominant reaction.

Note: The half-life of this compound may vary, and the above data for general NHS esters should be used as a guideline.

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferRecommended pH RangeConcentrationNotes
Sodium Phosphate7.2 - 8.50.1 MCommonly used and provides good buffering capacity.[4]
Sodium Bicarbonate8.0 - 8.50.1 MA good choice for the optimal pH range.[4]
HEPES7.2 - 8.00.1 MSuitable for reactions in the lower end of the optimal pH range.
Borate8.0 - 9.00.1 MCan be used, but be mindful of accelerating hydrolysis at higher pH values.

Experimental Protocols

Protocol 1: General Procedure for Biomolecule Conjugation
  • Prepare the Biomolecule Solution: Dissolve your protein or other amine-containing biomolecule in an appropriate amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the biomolecule solution. Gently mix immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactants.

  • Quenching (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: pH Optimization for Conjugation
  • Set up Parallel Reactions: Prepare several small-scale reactions as described in Protocol 1. For each reaction, use a different reaction buffer pH (e.g., pH 7.5, 8.0, 8.3, 8.5).

  • Maintain Consistent Parameters: Keep all other parameters (e.g., biomolecule concentration, molar excess of NHS ester, reaction time, temperature) constant across all reactions.

  • Analyze the Results: After the reaction and purification, analyze the degree of labeling for each reaction using an appropriate method (e.g., mass spectrometry, HPLC, or a colorimetric assay if the linker contains a reporter tag).

  • Determine Optimal pH: Identify the pH that provides the highest yield of the desired conjugate with the minimal amount of side products or aggregation.

Visualizations

Reaction_Mechanism Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Biomolecule-NH-CO-C2-PEG4-NHPI (Stable Amide Bond) Intermediate->Conjugate Release of Leaving Group Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Prep_Biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) Mix Add NHS Ester to Biomolecule (5-20x Molar Excess) Prep_Biomolecule->Mix Prep_NHS Dissolve this compound in Anhydrous DMSO Prep_NHS->Mix Incubate Incubate (1-2h at RT or O/N at 4°C) Mix->Incubate Quench Quench with Amine Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Characterize Conjugate (e.g., Mass Spec, HPLC) Purify->Analyze

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is pH between 7.5-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Use PBS or Bicarbonate Buffer Check_Buffer->Change_Buffer No Check_Excess Is molar excess sufficient? Check_Reagent->Check_Excess Yes Use_New_Reagent Use fresh, dry NHS ester Check_Reagent->Use_New_Reagent No Increase_Excess Increase molar excess (e.g., 10-20x) Check_Excess->Increase_Excess No Success Re-run Experiment Check_Excess->Success Yes Adjust_pH->Success Change_Buffer->Success Use_New_Reagent->Success Increase_Excess->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

side reactions of NHPI-PEG4-C2-NHS ester with buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG4-C2-NHS ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker commonly used in the development of Antibody-Drug Conjugates (ADCs). It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an N-hydroxyphthalimide (NHPI) ester, separated by a polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester is designed to react with primary amines (e.g., lysine (B10760008) residues on an antibody), while the NHPI ester can be used for other coupling chemistries, often involving radical reactions.

Q2: Which functional groups does the NHS ester moiety react with?

The primary target for the NHS ester is the primary amine group (-NH2), which is found on the N-terminus of proteins and the side chain of lysine residues.[1][2] The reaction forms a stable amide bond. To a lesser extent, and under certain conditions, NHS esters can also react with other nucleophiles such as the hydroxyl groups of serine and threonine, but these reactions are generally less efficient and the resulting ester linkages are less stable than amide bonds.

Q3: What is the optimal pH for reacting the NHS ester with primary amines?

The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At lower pH values, the amine groups are protonated (-NH3+), rendering them unreactive. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and lead to lower yields.

Q4: What are the known side reactions of the NHS ester moiety with common buffers?

The most significant side reaction of the NHS ester is hydrolysis, where the ester reacts with water to regenerate the carboxylic acid and release N-hydroxysuccinimide. This reaction is accelerated at higher pH values.[4][5] Additionally, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][7] However, some studies suggest that Tris may not significantly interfere with biotinylation using NHS chemistry.[8]

Q5: What is the stability of the NHPI-ester moiety in aqueous buffers?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency 1. Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis of the NHS ester is too rapid). 2. Buffer Interference: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. 3. Hydrolysis of the NHS ester: The NHS ester has hydrolyzed due to moisture or prolonged exposure to aqueous buffer. 4. Low Protein Concentration: Dilute protein solutions can lead to less efficient crosslinking.[5] 5. Steric Hindrance: The target amine groups on the protein are not accessible.1. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly prepared buffer and verify the pH. 2. Use a Non-Amine Buffer: Switch to a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[2][6] 3. Use Fresh Reagent: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction mixture.[6] Avoid preparing stock solutions in aqueous buffers for storage.[6] 4. Increase Protein Concentration: If possible, increase the concentration of the protein to be labeled.[1] 5. Modify Reaction Conditions: Consider altering the linker length or using a different conjugation strategy if steric hindrance is suspected.
Precipitation of the Conjugate 1. High Drug-to-Antibody Ratio (DAR): The resulting ADC is too hydrophobic due to a high number of conjugated molecules, leading to aggregation.[] 2. Solvent Incompatibility: The addition of the organic solvent used to dissolve the linker causes the protein to precipitate.1. Optimize Molar Ratio: Reduce the molar excess of the linker in the reaction to achieve a lower DAR. 2. Minimize Organic Solvent: Ensure the volume of the organic solvent used to dissolve the linker does not exceed 10% of the final reaction volume.[6]
Inconsistent Results 1. Variability in Reagent Activity: The this compound has partially hydrolyzed due to improper storage. 2. Inconsistent Reaction Times or Temperatures: Minor variations in reaction conditions can affect the outcome.1. Proper Storage: Store the solid this compound at -20°C with a desiccant.[16] Allow the vial to warm to room temperature before opening to prevent condensation.[6] 2. Standardize Protocol: Maintain consistent reaction times, temperatures, and mixing procedures for all experiments.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The following table summarizes the half-life of NHS esters at different pH values.

pH Temperature (°C) Half-life of NHS Ester Reference
7.004-5 hours[5]
7.0Not Specified~7 hours[4]
8.0Not Specified1 hour[17]
8.6410 minutes[5]
9.0Not SpecifiedMinutes[4]

Note: The stability of the NHPI-ester in aqueous buffers is not well-documented in the provided search results.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline for the conjugation of the NHS ester moiety of the linker to primary amines on a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.1 M carbonate/bicarbonate buffer, or 0.1 M borate buffer, pH 7.2-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the concentration of the protein in the Reaction Buffer to 2-10 mg/mL.[1]

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 10-20 fold) of the linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[6]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if any components are light-sensitive.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Method for Assessing NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.[4][18]

Procedure:

  • Dissolve a small, known amount of the this compound in an amine-free buffer (e.g., phosphate buffer) at the desired pH.

  • Immediately measure the absorbance at 260 nm at time zero.

  • Incubate the solution under the desired temperature conditions.

  • Periodically measure the absorbance at 260 nm over time. An increase in absorbance indicates the hydrolysis of the NHS ester.

Visualizations

Reaction of NHS Ester with a Primary Amine

Caption: Reaction of the NHS ester with a primary amine.

Hydrolysis of NHS Ester

Caption: Hydrolysis of the NHS ester in aqueous buffer.

Experimental Workflow for Protein Conjugation

Conjugation_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add Linker to Protein Solution A->C B Dissolve Linker in Anhydrous DMSO/DMF B->C D Incubate (1-2h RT or 2-4h 4°C) C->D E Quench with Tris or Glycine (Optional) D->E F Purify Conjugate (Desalting/Dialysis) D->F If not quenching E->F G Characterize Conjugate F->G

Caption: Experimental workflow for protein conjugation.

References

Technical Support Center: Post-Conjugation Purification of NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of biomolecules after conjugation with NHPI-PEG4-C2-NHS ester. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of unreacted NHS ester, ensuring the high purity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: The presence of unreacted and hydrolyzed this compound can lead to several downstream issues. These include inaccurate characterization of the conjugate, high background signals in assays, and potential interference with the biological activity of the conjugated molecule.[1] For therapeutic applications, removal of all small molecule impurities is a critical safety and regulatory requirement.

Q2: What are the most common methods for removing small molecules like unreacted NHS esters from protein conjugates?

A2: The three most widely used methods are Size Exclusion Chromatography (SEC) or desalting, Dialysis, and Tangential Flow Filtration (TFF).[2] All three methods separate molecules based on size, which is ideal for separating a small molecule like the this compound (Molecular Weight ≈ 587.5 Da) from a much larger biomolecule such as an antibody (≈150 kDa).

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors like your sample volume, the required purity, processing time, and available equipment.[3]

  • Size Exclusion Chromatography (Desalting Columns): Ideal for small to medium sample volumes and provides a good balance of speed and efficiency.[3]

  • Dialysis: A simple and gentle method suitable for a wide range of sample volumes, but it is a slower process.[3]

  • Tangential Flow Filtration (TFF): Highly efficient for larger sample volumes and allows for simultaneous concentration and buffer exchange.[1][4]

Below is a decision-making workflow to help you select the most appropriate method.

G start Post-Conjugation Reaction Mixture q_volume What is your sample volume? start->q_volume q_speed Is speed a critical factor? q_volume->q_speed < 10 mL tff Tangential Flow Filtration (TFF) q_volume->tff > 10 mL sec Size Exclusion Chromatography (SEC) q_speed->sec Yes dialysis Dialysis q_speed->dialysis No q_scalability Do you need to concentrate the sample? q_scalability->sec No, consider SEC if volume is manageable q_scalability->tff Yes tff->q_scalability

Fig 1. Decision workflow for selecting a purification method.

Comparison of Purification Methods

The following table summarizes the typical performance characteristics of the three main purification methods for removing unreacted small molecules from protein conjugates.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.[5]Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[6]Convective removal of small molecules through a semi-permeable membrane while the retentate is recirculated.[4]
Typical Protein Recovery > 90%> 90%> 95%[7]
Unreacted Ester Removal > 95%> 99%> 99%[8]
Processing Time Fast (minutes to an hour)[3]Slow (hours to overnight)[3]Fast to moderate (hours)[9]
Sample Volume µL to mLµL to LitersmL to thousands of Liters[9]
Sample Dilution Can be significantMinimalCan be used to concentrate the sample
Key Advantage Speed and ease of use for small samples.Gentle on proteins and simple setup.Scalable, fast, and combines purification with concentration.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unreacted this compound from small to medium-volume conjugation reactions.

Materials:

  • Desalting spin column (e.g., with a 7 kDa MWCO for antibodies)

  • Collection tubes

  • Final storage buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Column Equilibration:

    • Remove the column's bottom closure and loosen the cap.

    • Place the spin column into a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

    • Add 300 µL of your final storage buffer to the top of the resin bed and centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the previous step two more times to ensure the column is fully equilibrated.[5]

  • Sample Loading:

    • Place the equilibrated spin column into a new collection tube.

    • Slowly apply your conjugation reaction mixture to the center of the resin bed. Do not exceed the column's recommended sample volume.[7][10]

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the desalted, purified conjugate.[5]

    • The unreacted NHS ester and other small molecules are retained in the column resin.

  • Storage:

    • Store the purified conjugate at the appropriate temperature (e.g., 4°C for short-term or -80°C for long-term storage).

Protocol 2: Dialysis

This protocol is a gentle method for removing unreacted NHS ester and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa for an antibody)

  • Dialysis buffer (final storage buffer), at least 1000-fold the volume of the sample

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes.

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing/cassette, leaving some headspace.

    • Securely close both ends with clamps.

  • Dialysis:

    • Place the sealed tubing/cassette into the beaker with a large volume of cold (4°C) dialysis buffer.

    • Place the beaker on a stir plate and stir gently.

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer and continue to dialyze for another 2-4 hours.

    • For optimal removal, perform a third buffer change and dialyze overnight at 4°C.[11]

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer.

    • Open one end and gently pipette the purified conjugate into a clean tube.

  • Storage:

    • Store the purified conjugate at the appropriate temperature.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and allows for simultaneous purification and concentration.

Materials:

  • TFF system with a pump, reservoir, and pressure gauges

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for an antibody)

  • Diafiltration buffer (final storage buffer)

Procedure:

  • System Setup and Equilibration:

    • Install the TFF membrane according to the manufacturer's instructions.

    • Equilibrate the system by flushing with diafiltration buffer.

  • Concentration (Optional):

    • Load the conjugation reaction mixture into the reservoir.

    • Begin recirculating the sample across the membrane while drawing off permeate. This will concentrate the sample to a desired volume.

  • Diafiltration (Buffer Exchange):

    • Once the desired concentration is reached, begin adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This is known as constant volume diafiltration.

    • Continue this process for 5-10 diavolumes to ensure near-complete removal of the unreacted NHS ester. A diavolume is equal to the volume of the concentrated sample.

  • Final Concentration and Recovery:

    • After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.

    • Recover the purified and concentrated conjugate from the system.

  • Storage:

    • Store the purified conjugate at the appropriate temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Protein Recovery All Methods: - Protein is sticking to the purification device (membrane or resin). - Protein has precipitated or aggregated.- For dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA during dialysis to prevent nonspecific binding.[12] - Optimize buffer conditions (pH, ionic strength) to improve protein stability.[13] - Ensure the chosen MWCO is appropriate (at least 2-3 times smaller than the protein's molecular weight).[12]
SEC: - Sample volume is too small, leading to dilution.- Ensure the sample volume is within the recommended range for the column.[14]
TFF: - High transmembrane pressure causing protein denaturation and fouling.- Optimize the transmembrane pressure and cross-flow rate to minimize shear stress on the protein.
Incomplete Removal of Unreacted NHS Ester All Methods: - Insufficient purification time or volume.- SEC: Ensure the column has adequate resolution to separate the small molecule from the protein. - Dialysis: Increase the dialysis time and/or the number of buffer changes.[12] - TFF: Increase the number of diavolumes used during the diafiltration step.
Protein Aggregation after Purification All Methods: - Unfavorable buffer conditions (pH, ionic strength). - High protein concentration. - Instability of the conjugate.- Screen different buffer conditions to find the optimal formulation for your conjugate.[13] - Avoid over-concentrating the protein.[13] - Add stabilizers or excipients (e.g., glycerol, arginine) to the final buffer.[15] - For TFF, minimize shear stress by optimizing flow rates and pressure.
Cloudy or Precipitated Sample All Methods: - Protein instability in the new buffer. - pH of the buffer is too close to the isoelectric point (pI) of the protein.- Before loading the entire sample, perform a small-scale buffer exchange to test for stability. - Adjust the pH of the final buffer to be at least one pH unit away from the protein's pI.[15] - Increase the ionic strength of the buffer (e.g., by adding 150-300 mM NaCl) to improve solubility.[11][15]

References

Technical Support Center: NHPI-PEG4-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation with NHPI-PEG4-C2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). Its structure consists of three main parts:

  • NHPI (N-Hydroxyphthalimide): A functional group that, in this context, is part of the linker structure. While NHPI esters are known to participate in radical reactions under specific conditions, in this linker, it primarily contributes to the overall chemical properties of the molecule.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker increases the solubility of the conjugate in aqueous buffers and provides flexibility, which can help to maintain the biological activity of the conjugated molecule.

  • NHS ester (N-Hydroxysuccinimide ester): A reactive group that specifically targets primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.

Q2: What are the most common causes of aggregation when using this compound?

A2: Aggregation during or after conjugation with this compound can be caused by several factors:

  • High Molar Excess of the Reagent: Using a large excess of the labeling reagent can lead to over-modification of the protein, which can alter its isoelectric point and surface charge, leading to reduced solubility and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A pH that is too high can accelerate the hydrolysis of the NHS ester, while a pH that is not optimal for the specific protein can lead to instability and aggregation.[1]

  • Poor Solubility of the Reagent: this compound, particularly the NHPI moiety, has limited solubility in aqueous solutions.[2][3] Improper dissolution can lead to the formation of small molecule aggregates that can act as nucleation sites for protein aggregation.

  • High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions and aggregation, especially after modification.

  • Inherent Properties of the Protein: Some proteins are inherently more prone to aggregation, and the addition of a linker, even a hydrophilic one, can exacerbate this tendency.[4][5]

  • Hydrophobicity of the NHPI Moiety: The N-Hydroxyphthalimide (NHPI) part of the linker is relatively hydrophobic, and its introduction onto the surface of a protein can increase the overall hydrophobicity, potentially leading to aggregation.

Q3: How can I detect aggregation in my conjugate solution?

A3: Aggregation can be detected through various methods:

  • Visual Inspection: The most straightforward method is to look for visible turbidity, precipitation, or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the main peak towards earlier elution times can indicate aggregation.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During the Labeling Reaction

This is often a sign of either reagent precipitation or rapid protein aggregation.

Potential Cause Recommended Solution Detailed Explanation
Poor Reagent Solubility 1. Dissolve the this compound in a small amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. 2. Add the dissolved reagent to the protein solution slowly and with gentle mixing.The NHPI moiety contributes to the limited aqueous solubility of the reagent.[2][3] Adding the reagent as a concentrated stock solution in an organic solvent ensures it is fully dissolved before coming into contact with the aqueous protein solution, preventing precipitation. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing the protein.
High Molar Excess of Reagent 1. Reduce the molar excess of the this compound. 2. Perform a titration experiment to determine the optimal reagent-to-protein ratio.Over-labeling can significantly alter the surface properties of the protein, leading to aggregation. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase if the desired degree of labeling is not achieved.
Suboptimal Buffer pH 1. Ensure the reaction buffer pH is between 7.2 and 8.5.[6] 2. For pH-sensitive proteins, consider performing the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration.While a slightly alkaline pH (8.0-8.5) favors the reaction with primary amines, it can also accelerate the hydrolysis of the NHS ester and may destabilize some proteins. A compromise pH may be necessary to balance reaction efficiency and protein stability.[1]
Incompatible Buffer Components 1. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. 2. Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.Amine-containing buffers will quench the reaction and lead to inconsistent and inefficient labeling.
Issue 2: Aggregation Observed After Purification or During Storage

This may indicate that the conjugation has rendered the protein less stable over time.

Potential Cause Recommended Solution Detailed Explanation
Increased Hydrophobicity of the Conjugate 1. Include excipients such as arginine, sucrose (B13894), or polysorbates (e.g., Tween-20) in the storage buffer. 2. Optimize the degree of labeling to the minimum required for the application.The NHPI group is hydrophobic. Its presence on the protein surface can create hydrophobic patches that promote self-association. Excipients can help to stabilize the protein and prevent aggregation.
Changes in Protein Charge 1. Characterize the isoelectric point (pI) of the conjugate. 2. Adjust the pH of the storage buffer to be further away from the new pI of the conjugate.The reaction of the NHS ester with primary amines neutralizes positive charges on the protein surface, which can shift the pI. Proteins are often least soluble at their pI.
Concentration-Dependent Aggregation 1. Store the conjugate at a lower concentration. 2. If a high concentration is required, screen for optimal buffer conditions and excipients that enhance solubility.The likelihood of aggregation increases with protein concentration. If high concentrations are necessary, extensive formulation development may be required.
Oxidation or Other Chemical Degradation 1. Store the conjugate at -20°C or -80°C. 2. Consider adding a cryoprotectant like glycerol (B35011) or sucrose for frozen storage. 3. For refrigerated storage, consider adding a preservative like sodium azide (B81097) (if compatible with the downstream application).Long-term storage can lead to chemical modifications that induce aggregation. Proper storage conditions are crucial to maintain the integrity of the conjugate.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a starting point. Optimization will be required for each specific protein and application.

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Dissolve the reagent in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a calculated amount of the dissolved this compound to the protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification:

    • Remove unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) reaction Labeling Reaction (RT or 4°C) protein_prep->reaction reagent_prep Reagent Preparation (Dissolve in DMSO) reagent_prep->reaction quench Quench Reaction (Optional) reaction->quench purify Purification (Desalting/Dialysis) quench->purify analyze Analysis (Aggregation Check) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic cluster_during During Reaction cluster_after After Purification/Storage start Aggregation Observed? cause1 Poor Reagent Solubility? start->cause1 During Reaction cause4 Increased Hydrophobicity? start->cause4 After Purification cause2 High Molar Excess? sol1 Dissolve in DMSO first cause1->sol1 cause3 Suboptimal Buffer? sol2 Reduce Molar Ratio cause2->sol2 sol3 Optimize pH (7.2-8.5) Use Amine-free Buffer cause3->sol3 cause5 Change in pI? sol4 Add Excipients (e.g., Arginine) cause4->sol4 cause6 High Concentration? sol5 Adjust Buffer pH away from pI cause5->sol5 sol6 Store at Lower Concentration cause6->sol6

Caption: Troubleshooting decision tree for aggregation issues.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6]
8.6410 minutes[6]

Note: This data is for general NHS esters and should be considered as a guideline for this compound.

References

impact of organic solvent on NHPI-PEG4-C2-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG4-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in organic solvents and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a chemical tool used in bioconjugation. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Q2: How stable is the this compound in organic solvents like DMSO and DMF?

Q3: What is the primary degradation pathway for NHS esters?

A3: The primary degradation pathway for NHS esters is hydrolysis. The ester linkage is susceptible to reaction with water, which cleaves the NHS group and converts the active ester into a non-reactive carboxylic acid. This hydrolysis reaction is accelerated by increasing pH in aqueous solutions.[5][6]

Q4: Can I prepare stock solutions of this compound in organic solvents?

A4: Yes, you can prepare stock solutions in anhydrous DMSO or DMF.[2][3][4] It is crucial to use high-purity, anhydrous solvents and to protect the stock solution from moisture by storing it under an inert gas (like argon or nitrogen) and in a tightly sealed vial with desiccant.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, particularly concerning its stability in organic solvents.

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the NHS ester. - Ensure the use of anhydrous DMSO or DMF for preparing stock solutions.[1] - Purchase solvents in small, sealed bottles to minimize water absorption. - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2][3] - Prepare stock solutions fresh if possible, or store aliquots under inert gas at -20°C or -80°C.[1]
Degraded organic solvent. - DMF can degrade over time to form dimethylamine, which can react with the NHS ester.[4] Use high-quality, amine-free DMF. If you notice a fishy odor, discard the solvent.
Incorrect reaction pH (for aqueous steps). - The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[6] Hydrolysis is rapid at higher pH values.
Inconsistent results between experiments Variable moisture content in the solvent. - Use a consistent source of high-purity, anhydrous solvent. - Implement stringent procedures for handling and storing both the solid reagent and stock solutions to minimize moisture exposure.
Repeated freeze-thaw cycles of stock solutions. - Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling, which can introduce moisture.[1]

Data Summary

While specific quantitative data for the stability of this compound in organic solvents is not available, the following table summarizes the known stability of general NHS esters in aqueous solutions, which underscores the importance of anhydrous conditions in organic solvents.

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.0Not specified1 hour
8.64°C10 minutes
9.0Not specifiedMinutes

Data compiled from general information on NHS ester stability.[5][6]

Table 2: Qualitative Stability and Storage Recommendations in Organic Solvents

SolventConditionRecommended StorageExpected Stability
Anhydrous DMSOProtected from moisture-20°C or -80°C in aliquotsWeeks to months[1][4]
Anhydrous DMFProtected from moisture, amine-free-20°C or -80°C in aliquotsWeeks to months[1][4]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution in Anhydrous DMSO or DMF

Objective: To prepare a stock solution of this compound with maximal stability.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Vials with septa or other airtight seals

  • Desiccant

  • Syringes and needles

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • In a dry environment (e.g., a glove box or under a stream of inert gas), weigh the desired amount of the ester.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Mix gently until the solid is completely dissolved.

  • (Optional but recommended) Aliquot the stock solution into smaller, single-use vials.

  • Purge the headspace of the vials with inert gas before sealing tightly.

  • Store the vials at -20°C or -80°C with a desiccant.

Protocol 2: Spectrophotometric Assay for Assessing NHS Ester Stability

Objective: To qualitatively assess the stability of an this compound stock solution over time by detecting the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

  • This compound stock solution in organic solvent

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Baseline Measurement:

    • Dilute a small aliquot of the this compound stock solution in the amine-free buffer to a suitable concentration for spectrophotometric analysis.

    • Measure the absorbance at 260 nm. This is your baseline reading.

  • Forced Hydrolysis:

    • To a known volume of the diluted ester solution, add a small volume of 0.5 M NaOH to induce rapid hydrolysis of the NHS ester.

    • Immediately measure the absorbance at 260 nm. A significant increase in absorbance compared to the baseline indicates the presence of active NHS ester, as the released NHS absorbs strongly at this wavelength.

  • Stability Assessment:

    • Periodically (e.g., daily or weekly), take an aliquot of your stored stock solution, repeat the baseline and forced hydrolysis measurements.

    • A decrease in the difference between the forced hydrolysis absorbance and the baseline absorbance over time indicates degradation of the NHS ester in your stock solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment prep1 Equilibrate Reagent to RT prep2 Weigh in Dry Environment prep1->prep2 prep3 Dissolve in Anhydrous Solvent (DMSO or DMF) prep2->prep3 prep4 Aliquot and Purge with Inert Gas prep3->prep4 prep5 Store at -20°C or -80°C prep4->prep5 stability1 Take Aliquot of Stock prep5->stability1 For each time point stability2 Dilute in Buffer stability1->stability2 stability3 Measure A260 (Baseline) stability2->stability3 stability4 Induce Hydrolysis (NaOH) stability2->stability4 stability6 Compare Absorbance Change over Time stability3->stability6 stability5 Measure A260 (Hydrolyzed) stability4->stability5 stability5->stability6

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

logical_relationship ester This compound (Active) hydrolyzed Hydrolyzed Ester (Inactive Carboxylic Acid) ester->hydrolyzed Hydrolysis (Undesired) conjugated Conjugated Product (Stable Amide Bond) ester->conjugated Aminolysis (Desired) water Water (Moisture) water->hydrolyzed amine Primary Amine (e.g., on Protein) amine->conjugated solvent Anhydrous Organic Solvent (DMSO, DMF) solvent->ester Stabilizes

Caption: Logical relationship showing the competing reactions of this compound.

References

improving solubility of antibody after NHPI-PEG4-C2-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered after conjugating antibodies with NHPI-PEG4-C2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antibody conjugation?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. Let's break down its components:

  • NHS ester (N-Hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine (B10760008) residues) on the antibody.[]

  • PEG4 (Polyethylene glycol, 4 units): The PEG spacer is hydrophilic and flexible. Including a PEG linker can help to improve the solubility and stability of the resulting antibody conjugate, reduce aggregation, and potentially decrease immunogenicity.[][3]

  • C2: This refers to a two-carbon (ethyl) spacer.

  • NHPI (N-Hydroxyphthalimide): While less common than NHS, NHPI esters are also used for amine acylation. They function similarly to NHS esters in reacting with primary amines.

This linker is used to attach a payload (e.g., a small molecule drug, a fluorophore) to an antibody, creating an antibody-drug conjugate (ADC) or a labeled antibody for diagnostic purposes.

Q2: What are the primary causes of antibody precipitation or aggregation after conjugation with this compound?

A2: Antibody aggregation and precipitation after conjugation can be attributed to several factors:

  • Increased Hydrophobicity: If the payload being attached is hydrophobic, the resulting conjugate will be more hydrophobic than the native antibody, leading to reduced solubility in aqueous buffers.[][4]

  • High Drug-to-Antibody Ratio (DAR): A high number of conjugated molecules per antibody can significantly alter the protein's surface properties, leading to increased hydrophobicity and a higher propensity for aggregation.[]

  • Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, exposing hydrophobic patches that can lead to intermolecular interactions and aggregation.

  • Unfavorable Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain salts in the buffer can reduce the stability of the conjugated antibody.[5]

  • Presence of Organic Co-solvents: While often necessary to dissolve the NHS ester, residual organic solvents like DMSO or DMF in the final formulation can contribute to antibody instability and aggregation.[6]

  • Chemical Modifications: The chemical modification of lysine residues can alter the charge distribution on the antibody surface, potentially leading to aggregation.[7]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the conjugate?

A3: The DAR is a critical parameter influencing the solubility of an antibody conjugate. Generally, as the DAR increases, the hydrophobicity of the conjugate also increases, especially if the attached payload is hydrophobic. This increased hydrophobicity can lead to a higher tendency for the conjugate to aggregate and precipitate out of solution.[] It is crucial to optimize the DAR to achieve the desired therapeutic or diagnostic effect while maintaining sufficient solubility and stability.

Q4: What are some initial steps I can take to improve the solubility of my antibody conjugate?

A4: If you observe precipitation or aggregation, consider these initial steps:

  • Buffer Exchange: Immediately after conjugation and quenching, purify the conjugate from unreacted reagents and byproducts via dialysis or buffer exchange into a suitable storage buffer.

  • Optimize Storage Buffer: Screen different buffer conditions, including pH and excipients, to find a formulation that enhances the solubility and stability of your specific conjugate.

  • Reduce Protein Concentration: If possible, lowering the concentration of the antibody conjugate can help to reduce the likelihood of aggregation.

  • Characterize the Aggregate: Determine if the aggregation is reversible. Sometimes, gentle agitation or the addition of solubilizing agents can redissolve the precipitate.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving solubility issues with your this compound conjugated antibody.

Problem 1: Immediate Precipitation Upon Addition of the NHS Ester Reagent
Possible Cause Recommended Solution
Poor Solubility of the NHS Ester Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., anhydrous DMSO or DMF) immediately before use. Add the dissolved reagent to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the antibody for reaction with the NHS ester. Use a buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5.[]
High Molar Excess of NHS Ester While a molar excess is necessary, an extremely high ratio can lead to rapid and extensive modification, causing precipitation. Try reducing the molar excess of the NHS ester in the reaction.
Problem 2: Gradual Aggregation or Precipitation During or After the Conjugation Reaction
Possible Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the this compound used in the conjugation reaction to achieve a lower DAR.[] Perform a titration experiment to determine the optimal molar ratio that provides sufficient labeling without causing significant aggregation.
Increased Hydrophobicity of the Conjugate The PEG4 linker is designed to be hydrophilic, but a highly hydrophobic payload can still cause solubility issues. Consider using a longer PEG chain in your linker if available.[8][9]
Suboptimal Reaction pH While a pH of 8.0-8.5 is often recommended for efficient NHS ester reactions, some antibodies may be less stable at this pH.[] Try performing the conjugation at a lower pH (e.g., 7.2-7.5) for a longer duration or at a lower temperature (e.g., 4°C).
Antibody Concentration Too High High protein concentrations can increase the likelihood of aggregation. If possible, perform the conjugation reaction at a lower antibody concentration (e.g., 1-2 mg/mL).[]
Problem 3: Precipitation After Purification and Buffer Exchange
Possible Cause Recommended Solution
Inappropriate Storage Buffer The optimal storage buffer for the conjugate may be different from the native antibody. Screen a panel of formulation buffers with varying pH and excipients to identify the most stabilizing conditions.
Presence of Aggregates in the Purified Sample Use size-exclusion chromatography (SEC-HPLC) to remove existing aggregates from your purified conjugate.
Freeze-Thaw Instability Aggregation can be induced by freeze-thaw cycles. Add cryoprotectants such as glycerol (B35011) or sucrose (B13894) to your storage buffer. Aliquot the purified conjugate into smaller volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, SEC-HPLC)

  • Storage buffer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS.

  • NHS Ester Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[]

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-20 fold molar excess over the antibody).

    • Slowly add the dissolved NHS ester to the antibody solution while gently vortexing or stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester, payload, and quenching agent by running the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer.

    • For higher purity and to remove aggregates, use size-exclusion chromatography (SEC-HPLC).[7]

  • Characterization and Storage:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the degree of labeling (if applicable).

    • Analyze the conjugate for aggregation using SEC-HPLC or Dynamic Light Scattering (DLS).

    • Store the purified conjugate at 4°C for short-term storage or at -80°C in a cryoprotectant-containing buffer for long-term storage.

Protocol 2: Screening for Optimal Formulation Buffer

Materials:

  • Purified antibody conjugate

  • A panel of buffers with varying pH (e.g., acetate, citrate, histidine, phosphate)

  • Excipients (e.g., sucrose, trehalose, arginine, polysorbate 80)

  • Plate reader or spectrophotometer for turbidity measurements

  • DLS instrument

Procedure:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and containing various excipients at different concentrations.

  • Sample Preparation: Dilute the purified antibody conjugate into each of the prepared buffer formulations to a final concentration of 1 mg/mL.

  • Initial Characterization:

    • Visually inspect the samples for any immediate precipitation or turbidity.

    • Measure the initial turbidity of each sample by measuring the absorbance at 340 nm.

    • Measure the initial particle size distribution and polydispersity index (PDI) using DLS.

  • Accelerated Stability Study:

    • Incubate the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

    • At regular intervals, withdraw aliquots and analyze for:

      • Visual appearance

      • Turbidity (A340 nm)

      • Aggregation by SEC-HPLC

      • Particle size and PDI by DLS

  • Data Analysis: Compare the changes in turbidity, aggregation, and particle size across the different formulations to identify the buffer conditions that provide the best stability and solubility for your antibody conjugate.

Data Presentation

Table 1: Troubleshooting Guide for Antibody Conjugate Solubility Issues

Symptom Potential Cause Key Parameter to Investigate Suggested Action
Immediate PrecipitationPoor reagent solubilityNHS ester concentration in co-solventDecrease concentration, add slowly with mixing
Incompatible reaction bufferBuffer composition and pHUse amine-free buffer (e.g., PBS), pH 7.2-8.5
Aggregation during reactionHigh Drug-to-Antibody Ratio (DAR)Molar excess of NHS esterPerform a titration to lower the molar excess
Antibody instability at reaction pHReaction pH and temperatureLower the pH to 7.2-7.5 and/or react at 4°C
Precipitation after purificationSuboptimal storage bufferBuffer pH, ionic strength, excipientsScreen different formulation buffers
Freeze-thaw stressStorage conditionsAdd cryoprotectants (e.g., glycerol, sucrose), aliquot

Table 2: Common Excipients for Improving Antibody Conjugate Solubility and Stability

Excipient Class Examples Typical Concentration Range Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol5-10% (w/v)Preferential exclusion, cryoprotectant
Amino Acids Arginine, Glycine, Histidine50-250 mMSuppress aggregation, act as buffering agents
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (w/v)Prevent surface-induced aggregation
Salts Sodium Chloride (NaCl)25-150 mMModulate ionic strength

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Antibody Conjugation and Troubleshooting cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Formulation antibody_prep Antibody Preparation (Amine-free buffer) conjugation Conjugation Reaction (pH 7.2-8.5, RT) antibody_prep->conjugation reagent_prep NHS Ester Preparation (Dissolve in DMSO) reagent_prep->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purification (Desalting/SEC) quenching->purification characterization Characterization (DAR, Aggregation) purification->characterization formulation Formulation Screening characterization->formulation storage Optimal Storage formulation->storage

Caption: Figure 1. Experimental Workflow for Antibody Conjugation and Troubleshooting

troubleshooting_logic Figure 2. Troubleshooting Logic for Solubility Issues cluster_timing Timing of Precipitation cluster_solutions Potential Solutions start Solubility Issue Observed timing When does precipitation occur? start->timing solution1 Optimize Reagent Addition & Reaction Buffer timing->solution1 During Reagent Addition solution2 Optimize DAR & Reaction Conditions timing->solution2 During/After Conjugation solution3 Optimize Formulation Buffer & Storage Conditions timing->solution3 After Purification/Storage

Caption: Figure 2. Troubleshooting Logic for Solubility Issues

References

controlling the degree of labeling with NHPI-PEG4-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NHPI-PEG4-C2-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker molecule. It contains an N-Hydroxysuccinimide (NHS) ester, which is a reactive group that specifically targets primary amines (like those found on lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond. The "PEG4" component is a polyethylene (B3416737) glycol spacer that increases the hydrophilicity of the molecule. This linker is commonly used in the development of antibody-drug conjugates (ADCs)[1][2][3].

Q2: What is the optimal pH for a labeling reaction with this compound?

The optimal pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[4][5][] At a lower pH, the primary amines on the protein are protonated and thus less reactive.[5][7] At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and can reduce efficiency.[5][8]

Q3: What buffers are recommended for the conjugation reaction?

It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower labeling efficiency.[4][5] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[4][5]

Q4: How can I control the degree of labeling (DOL)?

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein, can be controlled by several factors:

  • Molar Excess: Adjusting the molar ratio of this compound to your protein is the primary way to control the DOL.[5] A higher molar excess will generally result in a higher DOL.

  • Protein Concentration: Higher protein concentrations (e.g., 2 mg/mL or more) can lead to more efficient labeling.[4][5]

  • Reaction Time and Temperature: The reaction can be performed at room temperature for 30-60 minutes or at 4°C overnight.[9][10] Shorter reaction times or lower temperatures can help to limit the extent of labeling.

Q5: How do I determine the degree of labeling (DOL) after the reaction?

The DOL can be determined spectrophotometrically. This involves measuring the absorbance of the conjugated protein at 280 nm (for the protein) and at the wavelength of maximum absorbance for the molecule you have attached using the linker.[11][12][13] You will need the molar extinction coefficients of both your protein and the attached molecule to calculate the DOL.[12][13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).[4][5]Perform a buffer exchange into an amine-free buffer like PBS, borate, or carbonate buffer before the reaction.[4]
Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[4][5]Verify the pH of your buffer with a calibrated pH meter and adjust if necessary.
Hydrolysis of NHS Ester: The this compound was exposed to moisture or stored improperly. NHS esters are moisture-sensitive.[9]Prepare the NHS ester solution immediately before use. Avoid preparing stock solutions for long-term storage.[9]
Low Reactant Concentration: The concentration of the protein or the NHS ester is too low.[4]Increase the concentration of your protein (ideally ≥ 2 mg/mL) and/or increase the molar excess of the NHS ester.[4][5]
Inaccessible Amine Groups: The primary amines on the target protein are sterically hindered.This is an inherent property of the protein. Consider denaturing the protein slightly if its activity is not critical, or use a longer linker if available.
Protein Precipitation Over-labeling: A high degree of labeling can alter the protein's solubility.[5]Reduce the molar excess of the this compound in the reaction. You can also try decreasing the reaction time or temperature.[5]
Low Protein Solubility: The protein itself has low solubility in the chosen buffer.Perform the reaction at a lower protein concentration or add solubilizing agents that are compatible with the reaction.
Inconsistent Results Variable Reaction Conditions: Inconsistent reaction times, temperatures, or pH between experiments.[5]Standardize all reaction parameters, including time, temperature, pH, and reactant concentrations.
Inaccurate Quantitation: Inaccurate measurement of the protein or NHS ester concentration.[5]Ensure accurate concentration measurements of your starting materials before initiating the reaction.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein and application.

1. Buffer Preparation and Protein Dialysis:

  • Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
  • If your protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

2. Preparation of this compound Solution:

  • This compound is often insoluble in aqueous buffers and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8]
  • Prepare a stock solution of the NHS ester in the organic solvent (e.g., 10 mg/mL).

3. Labeling Reaction:

  • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]
  • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A starting point is often a 10-20 fold molar excess of the NHS ester to the protein.[9][10]
  • Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours to overnight.[8][9]

4. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

5. Purification of the Labeled Protein:

  • Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[15]

6. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the appropriate wavelength for the molecule attached via the linker.
  • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the attached molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Protein in Amine-Free Buffer mix Mix & Incubate (pH 7.2-8.5) p_prep->mix nhs_prep NHS Ester in Anhydrous Solvent nhs_prep->mix purify Purification (e.g., Desalting) mix->purify analyze DOL Calculation purify->analyze

Caption: A generalized workflow for protein labeling using this compound.

troubleshooting_logic start Low Labeling Efficiency? check_buffer Is buffer amine-free? start->check_buffer check_ph Is pH 7.2-8.5? check_buffer->check_ph Yes solution_buffer Solution: Buffer Exchange check_buffer->solution_buffer No check_conc Are reactant concentrations sufficient? check_ph->check_conc Yes solution_ph Solution: Adjust pH check_ph->solution_ph No solution_conc Solution: Increase Concentrations/Molar Excess check_conc->solution_conc No end Labeling Optimized check_conc->end Yes solution_buffer->check_buffer solution_ph->check_ph solution_conc->check_conc

Caption: A decision tree for troubleshooting low labeling efficiency.

References

NHPI-PEG4-C2-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of NHPI-PEG4-C2-NHS ester for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage guidelines.[1][2][3]

ConditionTemperatureDurationNotes
Solid Form (Unopened) -20°CUp to 3 yearsKeep in a dry environment and protect from sunlight.[1][2]
In Anhydrous Solvent -80°CUp to 1 yearUse anhydrous solvents like DMSO or DMF.[2]

Q2: How should I handle this compound upon receiving it?

A2: Proper handling is critical to prevent degradation of the moisture-sensitive NHS ester. Always allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[4][5] It is recommended to restore the vial under an inert atmosphere if possible.[4]

Q3: Can I store this compound after reconstituting it in a solvent?

A3: It is strongly recommended to prepare stock solutions of this compound immediately before use.[4][5] The NHS-ester moiety readily hydrolyzes, leading to a loss of reactivity.[4][5] If a stock solution in an anhydrous solvent must be prepared, it can be stored for a few days at -80°C, but fresh solutions are always preferable.[2][4] Discard any unused reconstituted reagent that has been exposed to aqueous conditions.[5]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the reaction buffer.[4][6] It is important to use high-quality, fresh DMF as it can degrade over time to form free amines that will react with the NHS ester.[7]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Potential Cause Troubleshooting Step
Hydrolysis of NHS Ester The NHS ester is highly susceptible to hydrolysis, especially in aqueous buffers with a pH above 7.[7][] Ensure the reaction is performed promptly after adding the NHS ester to the aqueous buffer. Consider increasing the concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis.[]
Incorrect Buffer Composition Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[4][5] Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer at a pH range of 7.2-8.5.[4][]
Inactive Reagent Improper storage or handling may have led to the degradation of the NHS ester. Use a fresh vial of the reagent and follow the recommended storage and handling procedures.
Steric Hindrance If the primary amine on your target molecule is sterically hindered, the reaction rate may be significantly reduced.[] Consider increasing the reaction time or the molar excess of the NHS ester.

Problem 2: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Step
Variable Reagent Activity Inconsistent handling of the NHS ester, such as different equilibration times before opening or exposure to moisture, can lead to varying levels of degradation. Standardize your handling protocol for every experiment.
Solvent Quality If using DMF, its quality can vary. Degraded DMF contains free amines that will consume the NHS ester.[7] Use fresh, high-purity, anhydrous DMF for each experiment.
pH Fluctuation The rate of both the desired reaction and the competing hydrolysis is highly pH-dependent.[6][7] Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Remove the vial of this compound from -20°C storage.

  • Allow the vial to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[4][5]

  • Immediately before use, prepare a stock solution by dissolving the required amount of the ester in anhydrous DMSO or high-purity, anhydrous DMF.[4][9] For example, prepare a 10 mM stock solution.

  • Vortex briefly to ensure the ester is fully dissolved.

  • Proceed immediately to the conjugation reaction. Do not store the stock solution in an aqueous buffer.[5]

Protocol 2: General Protein Conjugation

  • Prepare the protein solution in an amine-free buffer, such as 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS).[4]

  • The protein concentration should be sufficiently high to favor the conjugation reaction.

  • Add the freshly prepared this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. For a protein concentration of >5 mg/mL, a 10-fold molar excess is a good starting point. For lower protein concentrations, a 20- to 50-fold molar excess may be required.[4]

  • Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[4][5]

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[4]

  • Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, non-reacted NHS ester and byproducts by gel filtration or dialysis.

Visual Guides

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification storage Storage (-20°C) equilibrate Equilibrate to Room Temp storage->equilibrate 1 dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve 2 add_ester Add NHS Ester Solution dissolve->add_ester 3 protein_prep Prepare Protein in Amine-Free Buffer protein_prep->add_ester 4 incubate Incubate (RT or on Ice) add_ester->incubate 5 quench Quench Reaction (e.g., Tris Buffer) incubate->quench 6 purify Purify Conjugate (e.g., Gel Filtration) quench->purify 7

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Low Conjugation Efficiency? hydrolysis Is the NHS ester hydrolyzed? start->hydrolysis Yes buffer Is the buffer appropriate? start->buffer No hydrolysis->buffer No solution_hydrolysis Prepare fresh reagent. Minimize time in aqueous buffer. hydrolysis->solution_hydrolysis Yes reagent Is the reagent active? buffer->reagent Yes solution_buffer Use amine-free buffer (e.g., PBS, pH 7.2-8.5). buffer->solution_buffer No solution_reagent Use a new vial. Ensure proper storage. reagent->solution_reagent No

Caption: Troubleshooting guide for low conjugation efficiency.

References

Validation & Comparative

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, as it dictates the mechanism of drug release and significantly influences the therapeutic window. This guide provides an objective comparison of these two predominant linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Introduction to Linker Technology in ADCs

Linkers in ADCs are sophisticated chemical moieties that ensure the stable circulation of the ADC in the bloodstream and facilitate the controlled release of the cytotoxic payload at the tumor site.[1] An ideal linker prevents premature drug release, which could lead to systemic toxicity, while enabling efficient payload liberation upon reaching the target cancer cells.[1]

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[2][3] Common cleavage mechanisms include sensitivity to proteases (e.g., cathepsins), acidic pH in endosomes and lysosomes, or the reducing environment of the cell (e.g., high glutathione (B108866) concentrations).[4] This targeted release of the unmodified, potent payload can lead to a "bystander effect," where the released drug can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[2][5]

Non-cleavable linkers , such as those based on a stable thioether bond, rely on the complete lysosomal degradation of the antibody portion of the ADC to release the payload.[4][6] This process results in the liberation of a payload-linker-amino acid complex.[2] Generally, non-cleavable linkers offer greater plasma stability, minimizing off-target toxicity and potentially leading to a better safety profile.[5][6] However, the resulting charged payload complex is typically less membrane-permeable, which limits the bystander effect.[2][7]

Comparative Performance Data

The selection of a linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an ADC. The following table presents representative IC50 values for ADCs with different linker types against various cancer cell lines.

Linker TypeADC ExamplePayloadTarget Cell LineTarget AntigenIC50 (ng/mL)Reference(s)
Cleavable Trastuzumab-vc-MMAEMMAESK-BR-3 (HER2+++)HER25-20[2]
Non-Cleavable Trastuzumab-DM1 (T-DM1)DM1SK-BR-3 (HER2+++)HER210-50[2]
Cleavable Trastuzumab-vc-MMAEMMAEJIMT-1 (HER2+)HER2100-500[2]
Non-Cleavable Trastuzumab-DM1 (T-DM1)DM1JIMT-1 (HER2+)HER2>1000[2]
Cleavable Inotuzumab OzogamicinCalicheamicinCD22+ B-cell lymphomaCD22~0.1-1[3]
Non-Cleavable Gemtuzumab OzogamicinCalicheamicinCD33+ AMLCD33~0.01-0.1[3]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Plasma Stability

The stability of an ADC in circulation is crucial for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor. The following table compares the plasma stability of ADCs with different linker technologies.

Linker TypeADC ExamplePlasma Half-life (Human)Key Stability FindingsReference(s)
Non-Cleavable Trastuzumab-DM1 (T-DM1)~3-4 daysHigher stability in circulation minimizes premature payload release.[2]
Cleavable Trastuzumab-vc-MMAE~2-3 daysSusceptible to premature cleavage, potentially leading to off-target toxicity.[2]
Cleavable Brentuximab Vedotin~4-6 daysVal-cit linker shows reasonable stability but is still prone to enzymatic cleavage.[3]
Non-Cleavable Polatuzumab Vedotin~8-12 daysThioether linker demonstrates high stability, contributing to a favorable safety profile.[3]
In Vivo Efficacy in Xenograft Models

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. The following table summarizes the in vivo efficacy of ADCs with different linkers in preclinical xenograft models. A prominent example is the comparison between Trastuzumab Deruxtecan (DS-8201a), which has a cleavable linker, and Trastuzumab Emtansine (T-DM1), which has a non-cleavable linker.

Linker TypeADCXenograft ModelKey Efficacy FindingsReference(s)
Cleavable DS-8201a (Trastuzumab Deruxtecan)HER2-positive gastric cancer (NCI-N87)Showed superior anti-tumor activity compared to T-DM1, even in tumors with low HER2 expression, likely due to the bystander effect.[8][9]
Non-Cleavable T-DM1 (Trastuzumab Emtansine)HER2-positive breast cancer (KPL-4)Effective in HER2-high expressing tumors but less effective in tumors with heterogeneous or low HER2 expression.[8]
Cleavable DS-8201aCo-culture xenograft (HER2+ and HER2-)Demonstrated significant bystander killing, leading to the elimination of HER2-negative tumor cells.[8][]
Non-Cleavable T-DM1Co-culture xenograft (HER2+ and HER2-)Showed minimal to no bystander effect on adjacent HER2-negative cells.[7][8]

Mechanisms of Action and Experimental Workflows

Visualizing the distinct mechanisms of drug release and the experimental workflows for ADC evaluation is crucial for a comprehensive understanding.

Drug Release Mechanisms

Payload Release Mechanisms for Cleavable and Non-Cleavable Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization into Endosome ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., Cathepsin B, low pH) Lysosome_C->Cleavage Payload_Release_C Release of Unmodified, Membrane-Permeable Payload Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization into Endosome ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Release of Payload- Linker-Amino Acid Adduct Degradation->Payload_Release_NC No_Bystander Limited/No Bystander Effect Payload_Release_NC->No_Bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Evaluation

Typical Experimental Workflow for ADC Performance Evaluation Start ADC Candidates (Cleavable vs. Non-Cleavable) In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) - Determine IC50 Start->In_Vitro_Cytotoxicity Plasma_Stability In Vitro Plasma Stability Assay (LC-MS) - Measure premature payload release Start->Plasma_Stability Bystander_Assay Bystander Effect Assay (Co-culture) - Assess killing of antigen-negative cells In_Vitro_Cytotoxicity->Bystander_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) - Tumor growth inhibition Plasma_Stability->In_Vivo_Efficacy Bystander_Assay->In_Vivo_Efficacy Toxicity_Studies In Vivo Toxicology Studies - Evaluate safety profile In_Vivo_Efficacy->Toxicity_Studies End Optimal ADC Candidate Selection Toxicity_Studies->End

Caption: A typical experimental workflow for evaluating ADC performance.

Detailed Experimental Protocols

Robust and reproducible experimental data are essential for the objective comparison of ADC linker technologies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC by measuring the metabolic activity of cells as an indicator of cell viability.[1][11]

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Antibody-drug conjugates (ADCs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium and add the ADC dilutions to the respective wells. Include untreated cells as a control.[11]

  • Incubation: Incubate the plates for a duration that allows for ADC internalization and cytotoxicity (typically 72-120 hours).[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.[1]

In Vitro Plasma Stability Assay (LC-MS)

This assay assesses the stability of the ADC and quantifies the premature release of the payload in plasma.[13][14][15]

Materials:

  • Antibody-drug conjugate (ADC)

  • Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)

  • Incubator at 37°C

  • Protein A or G magnetic beads for ADC capture

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).[15]

  • ADC Capture: At each time point, capture the ADC from the plasma sample using protein A or G magnetic beads.[15]

  • Sample Preparation:

    • For intact ADC analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.

    • For free payload analysis: After ADC capture, analyze the supernatant to quantify the amount of released free payload by LC-MS.[4]

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[1][16]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Fluorescent cell label (e.g., GFP or RFP)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-drug conjugates (ADCs)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker to distinguish it from the antigen-positive cells.[1]

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).[16]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of viable fluorescently labeled antigen-negative cells in the treated wells compared to the untreated controls to determine the extent of bystander killing.[16]

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's therapeutic index. Cleavable linkers can offer a potent bystander effect, which is advantageous for heterogeneous tumors, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[5][17] Conversely, non-cleavable linkers provide enhanced plasma stability and a potentially better safety profile, but their efficacy can be limited in tumors with low or heterogeneous antigen expression due to the lack of a bystander effect.[5][17] The optimal linker strategy is therefore highly dependent on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental protocols outlined in this guide is essential for the selection of the most promising ADC candidates for further development.

References

Unlocking Superior Stability in Antibody-Drug Conjugates: A Comparative Guide to NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the NHPI-PEG4-C2-NHS ester linker technology, highlighting its advantages in ADC stability against other common alternatives, supported by established chemical principles and experimental data analysis.

The architecture of an ADC is a delicate balance of a monoclonal antibody for precise targeting, a potent cytotoxic payload, and a linker that bridges the two. The linker's role is paramount; it must remain stable in systemic circulation and selectively release the payload at the tumor site. The this compound is an advanced linker designed to address the stability challenges inherent in many first and second-generation ADCs.

The Superior Stability of the NHPI Ester Moiety

The core advantage of the this compound lies in the enhanced stability of the N-Hydroxyphthalimide (NHPI) ester compared to the conventional N-Hydroxysuccinimide (NHS) ester. While both are reactive towards primary amines on antibodies (lysine residues), the NHPI ester exhibits greater resistance to hydrolysis in aqueous environments. This increased stability translates to a longer half-life of the reactive linker, ensuring more efficient conjugation and reducing the formation of inactive linker-payload species.

While direct comparative quantitative data on the hydrolysis rates of NHPI and NHS esters within the specific context of this ADC linker is not extensively published, the inherent chemical properties of N-Hydroxyphthalimide suggest a greater stability of the ester linkage. This is attributed to the electronic and steric effects of the phthalimide (B116566) group.

The Role of the PEG4 Spacer: Enhancing Pharmacokinetics and Stability

The integrated PEG4 spacer in the this compound linker plays a multifaceted role in improving the overall performance of the resulting ADC. Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that imparts several beneficial properties:

  • Improved Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, impacting their stability and efficacy. The hydrophilic PEG4 chain helps to shield the hydrophobic drug, improving the overall solubility of the ADC and preventing aggregation.

  • Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biologics. The PEG spacer increases the hydrodynamic radius of the ADC, reducing renal clearance and prolonging its circulation time. This extended exposure increases the probability of the ADC reaching its target tumor cells.

  • Increased Stability: The flexible PEG spacer can sterically hinder the access of proteases to the antibody backbone, potentially reducing proteolytic degradation and further contributing to the overall stability of the ADC in circulation.

Comparison with Alternative Linker Technologies

The advantages of the this compound are most evident when compared to other widely used linker technologies, particularly those based on maleimide (B117702) chemistry.

Linker ChemistryConjugation TargetKey Stability Feature/ChallengeImpact on ADC Performance
This compound Lysine ε-amino groupsHigh Hydrolytic Stability of NHPI Ester: More resistant to spontaneous hydrolysis compared to standard NHS esters.Improved Homogeneity and Yield: Less linker degradation during conjugation. Enhanced In Vivo Stability: Reduced premature payload release.
Standard NHS Ester Lysine ε-amino groupsSusceptibility to Hydrolysis: Can hydrolyze in aqueous buffers, especially at neutral to basic pH.Potential for Lower Conjugation Efficiency: Hydrolysis competes with the amidation reaction.
Maleimide-Thiol Cysteine sulfhydryl groupsRetro-Michael Reaction: The thioether bond is reversible, leading to payload exchange with other thiols in vivo (e.g., albumin).[1][2][3][4][5]Payload Migration and Off-Target Toxicity: Premature release of the payload can lead to systemic toxicity and reduced therapeutic index.[1][2][5]

Experimental Protocols

Protocol 1: ADC Conjugation with this compound

This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound activated payload

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the mAb is at the desired concentration and in an amine-free buffer.

  • Linker-Payload Preparation: Dissolve the this compound activated payload in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the linker-payload stock solution to the antibody solution at a specific molar ratio. The reaction is typically performed at room temperature or 4°C for 1-2 hours.

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the resulting ADC from unconjugated payload and other reaction components using a suitable chromatography method.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Sample collection tubes

  • Immunoaffinity capture beads (e.g., Protein A or G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity beads.

  • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the mass of the light and heavy chains. The number of conjugated drugs can be determined from the mass shift.

  • DAR Calculation: Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded antibody fragments.[9]

  • Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC in plasma.

Visualizing the Advantage: Diagrams

Caption: Molecular components of the this compound linker.

ADC Stability Comparison: Reaction Pathways cluster_NHPI NHPI-Ester Based ADC cluster_Maleimide Maleimide Based ADC ADC_NHPI ADC with NHPI-Ester Linker Stable_Conjugate Stable Amide Bond ADC_NHPI->Stable_Conjugate Conjugation to Lysine (Resistant to Hydrolysis) ADC_Maleimide ADC with Maleimide Linker Unstable_Conjugate Thioether Bond (Susceptible to Retro-Michael Reaction) ADC_Maleimide->Unstable_Conjugate Conjugation to Cysteine Payload_Loss Payload Exchange with Albumin (Off-Target Toxicity) Unstable_Conjugate->Payload_Loss Retro-Michael Reaction

Caption: Contrasting stability pathways of NHPI-ester and maleimide-based ADCs.

Experimental Workflow: ADC Plasma Stability Assay Start Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots at Different Time Points Start->Timepoints Capture Immunoaffinity Capture of ADC Timepoints->Capture Elute_Reduce Elute and Reduce ADC (Separate Light & Heavy Chains) Capture->Elute_Reduce LCMS LC-MS Analysis Elute_Reduce->LCMS DAR Calculate Average DAR LCMS->DAR Plot Plot DAR vs. Time DAR->Plot

Caption: Workflow for determining ADC stability in plasma via LC-MS.

References

Navigating In Vitro Stability: A Comparative Guide to NHPI-PEG4-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and shelf-life. The choice of linker and reactive group plays a pivotal role in determining the in vitro stability of these complex molecules. This guide provides an objective comparison of the in vitro stability of N-Hydroxyphthalimide (NHPI)-based esters, specifically focusing on the NHPI-PEG4-C2-NHS ester, against the widely used N-Hydroxysuccinimide (NHS) esters. This comparison is supported by available experimental data and detailed experimental protocols for assessing stability.

Unveiling the Stability Landscape: NHPI vs. NHS Esters

The in vitro stability of active esters like NHPI and NHS esters is primarily dictated by their susceptibility to hydrolysis, a reaction that renders them inactive for conjugation to primary amines. The rate of this hydrolysis is significantly influenced by the pH of the aqueous environment.

N-Hydroxysuccinimide (NHS) Esters , the workhorse of bioconjugation, are known for their relatively rapid hydrolysis, especially at neutral to alkaline pH. This characteristic necessitates their use in a timely manner after preparation. The half-life of NHS esters decreases significantly as the pH increases. For instance, at pH 7, the half-life can be several hours, while at pH 8.6, it can drop to mere minutes.[1][2]

Quantitative Comparison of Active Ester Stability

The following table summarizes the available quantitative data on the hydrolysis half-life of NHS esters at various pH values. Due to the limited public data on the specific hydrolysis rates of this compound, a qualitative comparison is provided based on existing literature.

Active EsterpHTemperature (°C)Half-lifeReference
NHS Ester 7.004 - 5 hours[2]
7.4Room Temp.> 120 minutes[4]
8.0Room Temp.1 hour[1]
8.5Room Temp.~10-20 minutes[5]
8.6410 minutes[2]
9.0Room Temp.< 9 minutes[4]
NHPI Ester --Generally more stable than NHS esters[3]

Note: The stability of PEGylated esters can also be influenced by the length and nature of the PEG chain.[6]

Experimental Protocol for In Vitro Stability Assessment

To evaluate the in vitro stability of this compound conjugates, a robust and quantitative method is required. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose, as it allows for the separation and quantification of the active ester from its hydrolysis products over time.

Objective: To determine the hydrolytic half-life of an active ester (e.g., this compound) in an aqueous buffer at a specific pH.

Materials:

  • This compound conjugate

  • Amine-free buffer of desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound conjugate in an anhydrous organic solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

  • Initiation of Hydrolysis:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C).

    • Add a small volume of the stock solution to the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low (typically <5%) to minimize its effect on the hydrolysis rate.

    • Vortex briefly to ensure homogeneity. This is considered time zero (t=0).

  • Time-Course Sampling:

    • Immediately inject an aliquot of the reaction mixture (t=0) into the HPLC system for analysis.

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected stability of the ester.

    • Immediately quench the hydrolysis in the collected samples, if necessary, by adding an equal volume of cold mobile phase A or by acidifying with a small amount of TFA.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Develop a suitable gradient to separate the active ester from its hydrolysis product. For example, a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: Monitor the elution profile at a wavelength where both the active ester and the leaving group (NHPI or NHS) have significant absorbance (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak area of the active ester at each time point.

    • Plot the natural logarithm of the peak area of the active ester against time.

    • The slope of the resulting linear regression line corresponds to the negative of the first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis reaction and the experimental workflow.

Hydrolysis of this compound NHPI_Ester This compound Hydrolyzed_Product NHPI-PEG4-C2-Carboxylate NHPI_Ester->Hydrolyzed_Product Hydrolysis NHPI N-Hydroxyphthalimide H2O Water (H₂O)

Caption: Hydrolysis reaction of the this compound.

Experimental Workflow for Stability Assessment Start Prepare Stock Solution Initiate Initiate Hydrolysis in Buffer Start->Initiate Sample Collect Samples at Time Intervals Initiate->Sample Analyze Analyze by HPLC Sample->Analyze Data Data Analysis (Peak Area vs. Time) Analyze->Data Calculate Calculate Half-life Data->Calculate

Caption: Workflow for determining the in vitro stability of active esters.

References

A Comparative Guide to the In Vivo Performance of NHPI-PEG4-C2-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anticipated in vivo performance of NHPI-PEG4-C2-NHS ester linkers in the context of antibody-drug conjugate (ADC) development. Due to the limited availability of direct head-to-head in vivo studies for this specific linker in publicly accessible literature, this comparison is based on the well-established properties of its constituent parts: the N-hydroxysuccinimide (NHS) ester for amine reactivity, the polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, and the N-hydroxyphthalimide (NHPI) group, which is known for its stability. The performance of this linker is benchmarked against commonly used alternatives, such as maleimide-based and other cleavable and non-cleavable linkers.

Executive Summary

The stability and performance of the linker in an ADC are critical determinants of its therapeutic index, influencing both efficacy and safety.[1][2] Premature drug release in circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery at the tumor site. The this compound is a non-cleavable linker designed for conjugating payloads to antibodies via primary amines (e.g., lysine (B10760008) residues). The inclusion of a PEG4 spacer is intended to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4][][6][7] The NHPI moiety suggests a design focus on robust stability. This guide will explore the expected in vivo characteristics of this linker in comparison to other established technologies.

Data Presentation: Comparative In Vivo Performance Metrics

Table 1: Plasma Stability of ADC Linkers

Linker TypeLinker ChemistryExpected In Vivo StabilityKey Stability FeaturesPotential Issues
This compound Amide bond (non-cleavable)HighThe amide bond formed is highly stable under physiological conditions. The NHPI group is also known for its chemical robustness.Susceptible to hydrolysis of the NHS ester prior to conjugation.
Maleimide-based (e.g., SMCC) Thioether bond (non-cleavable)Moderate to HighForms a covalent bond with sulfhydryl groups on cysteines.Can undergo retro-Michael reaction, leading to premature drug release.
Hydrazone Hydrazone bond (cleavable)Low (pH-sensitive)Designed to cleave in the acidic environment of endosomes/lysosomes.Can be unstable at physiological pH, leading to premature drug release in circulation.
Disulfide Disulfide bond (cleavable)Moderate (redox-sensitive)Cleaved in the reducing environment of the cell.Susceptible to reduction by circulating thiols like glutathione.
Peptide (e.g., Val-Cit) Peptide bond (cleavable)High in circulationCleaved by specific lysosomal proteases (e.g., Cathepsin B) that are overexpressed in some tumors.Efficacy is dependent on the expression levels of the target proteases.

Table 2: Pharmacokinetics and Biodistribution of ADCs with Different Linkers

Linker TypeExpected Plasma Half-lifeExpected Tumor AccumulationExpected Off-target AccumulationKey Influencing Factors
This compound LongHighLowPEG4 spacer enhances hydrophilicity and circulation time. Stable amide bond prevents premature payload release.
Maleimide-based (e.g., SMCC-PEG) Moderate to LongHighModeratePEGylation improves pharmacokinetics. Potential for payload deconjugation and non-specific binding of the payload.
Hydrazone Short to ModerateModeratePotentially HighPremature cleavage can lead to systemic exposure to the free drug, altering biodistribution.
Disulfide ModerateModerate to HighModerateBalance between stability in circulation and efficient cleavage in the tumor.
Peptide (e.g., Val-Cit) LongHighLowHigh stability in plasma contributes to a long half-life and targeted delivery.

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeExpected Antitumor ActivityTherapeutic WindowBystander Effect
This compound HighPotentially WideLimited (as a non-cleavable linker)
Maleimide-based (e.g., SMCC) HighModerate to WideLimited
Hydrazone VariableNarrow to ModerateYes (if payload is cell-permeable)
Disulfide Moderate to HighModerateYes (if payload is cell-permeable)
Peptide (e.g., Val-Cit) HighWideYes (if payload is cell-permeable)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo performance of ADC linkers.

Protocol 1: In Vivo Plasma Stability Assessment of ADCs

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Animal Model: Use relevant rodent models (e.g., mice or rats).

  • ADC Administration: Administer the ADC intravenously (IV) via the tail vein at a predetermined concentration.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis:

    • ELISA-based quantification of intact ADC:

      • Coat a 96-well plate with the antigen recognized by the ADC's antibody.

      • Add plasma samples to the wells to allow the ADC to bind to the antigen.

      • Use an enzyme-conjugated secondary antibody that detects the payload to quantify the amount of intact ADC.

      • Measure the signal generated from a chromogenic substrate.

    • LC-MS/MS-based quantification of free payload:

      • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

      • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Protocol 2: Biodistribution Study of Radiolabeled ADCs

Objective: To determine the tissue distribution and tumor targeting of the ADC over time.

Methodology:

  • Radiolabeling: Conjugate the ADC with a suitable radioisotope (e.g., Indium-111 via a chelating agent like DOTA).[8][9][10][11]

  • Animal Model: Use tumor-bearing xenograft models (e.g., nude mice with subcutaneously implanted human cancer cells).[11]

  • ADC Administration: Inject the radiolabeled ADC intravenously into the tumor-bearing mice.

  • Tissue Harvesting: At selected time points (e.g., 24, 48, 72, and 168 hours), euthanize the animals and harvest tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart, and bone).

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the ability of the ADC to inhibit tumor growth in a xenograft model.

Methodology:

  • Animal Model: Use tumor-bearing xenograft models with established tumors of a specific volume.

  • Treatment Groups: Randomize the animals into different treatment groups:

    • Vehicle control (e.g., saline).

    • ADC with this compound linker.

    • ADC with a comparator linker (e.g., maleimide-based).

    • Unconjugated antibody.

    • Free payload.

  • Dosing Regimen: Administer the treatments intravenously according to a predetermined schedule (e.g., once or twice a week for several weeks).

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is typically tumor growth inhibition.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Tumor-Specific Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Antibody Degradation (for non-cleavable linkers) CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Plasma_Stability cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Animal Animal Model (e.g., Mouse) ADC_Admin IV Administration of ADC Animal->ADC_Admin Blood_Collection Blood Collection (Time Points) ADC_Admin->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep ELISA ELISA for Intact ADC Plasma_Prep->ELISA LCMS LC-MS/MS for Free Payload Plasma_Prep->LCMS Data_Analysis Data Analysis (Stability Profile) ELISA->Data_Analysis LCMS->Data_Analysis

Caption: Experimental workflow for assessing ADC plasma stability.

Linker_Comparison_Logic cluster_non_cleavable Non-Cleavable Linkers cluster_cleavable Cleavable Linkers Linker ADC Linker Technology NHPI_Linker This compound Linker->NHPI_Linker Maleimide_Linker Maleimide-based (e.g., SMCC) Linker->Maleimide_Linker Hydrazone Hydrazone (pH-sensitive) Linker->Hydrazone Disulfide Disulfide (Redox-sensitive) Linker->Disulfide Peptide Peptide (Enzyme-sensitive) Linker->Peptide Stability Stability NHPI_Linker->Stability High Stability Maleimide_Linker->Stability Moderate-High Stability (Risk of Retro-Michael) Hydrazone->Stability Low Stability in Circulation Disulfide->Stability Moderate Stability Peptide->Stability High Stability in Circulation

Caption: Logical comparison of different ADC linker technologies based on stability.

References

A Comparative Guide to Amine-Reactive Crosslinkers: Alternatives to NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that directly impacts the efficacy, stability, and homogeneity of the resulting conjugate. While NHPI-PEG4-C2-NHS ester is a valuable tool, a comprehensive understanding of its alternatives can unlock new possibilities for optimizing antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other bioconjugates. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable crosslinker for your specific application.

Executive Summary of Key Alternatives

The primary alternatives to the standard N-hydroxysuccinimide (NHS) ester chemistry, such as that in this compound, focus on improving reaction efficiency, enhancing stability in aqueous environments, and in some cases, offering different reactivity profiles. The most prominent alternatives include Pentafluorophenyl (PFP) esters, N,N'-Carbonyldiimidazole (CDI), and water-soluble Sulfo-NHS esters.

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to NHS esters, primarily due to their greater resistance to hydrolysis, which can lead to higher and more reproducible conjugation yields.[1][2] This increased stability allows for more efficient reactions, even in dilute protein solutions or at a slightly basic pH.[1]

N,N'-Carbonyldiimidazole (CDI) offers a "zero-length" crosslinking approach, directly coupling carboxyl groups to primary amines without introducing a spacer arm. This can be advantageous when the proximity of the conjugated molecules is critical. CDI is versatile, with the ability to be used in both aqueous and non-aqueous conditions.[3]

Sulfo-NHS esters are a water-soluble variant of NHS esters. Their charged sulfonate group prevents them from crossing cell membranes, making them ideal for the specific labeling of cell surface proteins.[1] While they offer improved water solubility, they are still susceptible to hydrolysis, similar to their non-sulfonated counterparts.[4]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of conjugation efficiency across all crosslinker types under identical conditions are limited in the literature. However, data on the hydrolytic stability of NHS esters provide a crucial baseline for understanding the advantages of more stable alternatives like PFP esters.

FeatureThis compound (and NHS Esters in general)Pentafluorophenyl (PFP) EstersN,N'-Carbonyldiimidazole (CDI)Sulfo-NHS Esters
Reactive Group N-hydroxysuccinimide EsterPentafluorophenyl EsterImidazole CarbamateSulfo-N-hydroxysuccinimide Ester
Target Primary aminesPrimary and secondary aminesPrimary amines (via carboxyl activation)Primary amines
Bond Formed AmideAmideAmide (zero-length)Amide
Optimal pH Range 7.2 - 8.57.2 - 9.07.2 - 8.0 for cross-linking7.2 - 8.5
Solubility Generally requires organic solvent (e.g., DMSO, DMF)Generally requires organic solvent (e.g., DMSO, DMF)Soluble in organic solvents; can be used in aqueous solutionsWater-soluble
Hydrolytic Stability Prone to hydrolysis, especially at higher pH. Half-life can be minutes at pH 8.6.[4][5]More stable than NHS esters, leading to potentially higher reaction efficiencies.[1][5][6]Unstable in aqueous solution; reacts with carboxyls to form a transient active intermediate.More stable than NHS esters in aqueous solution, but still susceptible to hydrolysis.
Key Advantage Well-established chemistry with a wide variety of available reagents.Higher resistance to hydrolysis and potentially higher conjugation yields. Can offer site-specific advantages (e.g., antibody light chain labeling).[1][7]"Zero-length" crosslinking, forming a direct amide bond.Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[1]
Key Disadvantage Susceptibility to hydrolysis can lead to lower reaction yields and batch-to-batch variability.Can be more hydrophobic than NHS esters.The reactive intermediate is short-lived.Still susceptible to hydrolysis, which can reduce conjugation efficiency.

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
(Data sourced from multiple references providing consistent values)[1][4][5]

Experimental Data Highlights

A study directly comparing the properties of antibody-fluorophore conjugates (AFCs) prepared using NHS and PFP esters demonstrated significant advantages for the PFP-based approach. Labeling the anti-EGFR monoclonal antibody Panitumumab with a near-infrared fluorophore showed that:

  • PFP esters led to preferential light-chain labeling , whereas NHS esters resulted in preferential heavy-chain labeling.[7]

  • The PFP-conjugated AFC exhibited reduced aggregation and improved brightness both in vitro and in vivo.[7]

  • The enhanced light-chain selectivity with the PFP ester was attributed to the properties of the ester itself, not the reaction conditions.[7]

These findings underscore the potential of PFP esters to produce more homogeneous and functionally superior bioconjugates.

Chemical Reactions and Signaling Pathways

The fundamental reaction for both NHS and PFP esters is a nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, forming a stable amide bond and releasing the respective leaving group (N-hydroxysuccinimide or pentafluorophenol).

Amine-Reactive Ester Reaction Protein_Amine Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Protein_Amine->Amide_Bond Nucleophilic Attack Reactive_Ester R-C(=O)-O-X (Activated Ester) Reactive_Ester->Amide_Bond Leaving_Group X-OH (Leaving Group) Reactive_Ester->Leaving_Group Release CDI_Crosslinking_Workflow Carboxyl_Group R¹-COOH (Carboxyl Group) Reactive_Intermediate R¹-CO-Imidazole (Reactive Intermediate) Carboxyl_Group->Reactive_Intermediate Activation CDI CDI (N,N'-Carbonyldiimidazole) CDI->Reactive_Intermediate Amide_Bond R¹-CO-NH-R² (Amide Bond) Reactive_Intermediate->Amide_Bond Reaction Imidazole Imidazole (Byproduct) Reactive_Intermediate->Imidazole Release Amine_Group R²-NH₂ (Primary Amine) Amine_Group->Amide_Bond

References

Confirming NHPI-PEG4-C2-NHS Ester Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of conjugation is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The NHPI-PEG4-C2-NHS ester is a popular linker used in bioconjugation, and its successful attachment to a target molecule must be verified through robust analytical methods. This guide provides a comparative overview of key analytical techniques used to confirm this conjugation, complete with experimental protocols and data presentation to aid in method selection and implementation.

This guide delves into the principles, protocols, and comparative performance of four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each method offers unique advantages and provides complementary information to ensure a comprehensive characterization of the final conjugate.

Method Comparison at a Glance

A summary of the key performance characteristics of each analytical method is presented below, allowing for a quick assessment of their suitability for different analytical needs.

FeatureHPLCMass SpectrometryNMR SpectroscopyUV-Vis Spectroscopy
Primary Information Purity, heterogeneity, drug-to-antibody ratio (DAR)Molecular weight, DAR, conjugation site analysisStructural confirmation, degree of PEGylationReaction monitoring, DAR
Sample Throughput HighMedium to HighLowHigh
Resolution HighHighHighLow
Sensitivity Moderate to HighVery HighLowModerate
Quantitative Accuracy HighHighModerateModerate
Expertise Required IntermediateHighHighLow

In-Depth Analysis of Conjugation Confirmation Techniques

A multi-faceted approach employing a combination of these techniques is often the most effective strategy for the thorough characterization of this compound conjugates. The choice of methods will depend on the specific requirements of the project, including the nature of the biomolecule, the desired level of characterization, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of bioconjugates, offering high-resolution separation of the conjugated product from unreacted starting materials and byproducts.[1] Hydrophobic Interaction Chromatography (HIC) is a particularly powerful variant of HPLC for this purpose.[2]

  • Determination of the drug-to-antibody ratio (DAR) and drug load distribution for ADCs.[2]

  • Assessment of product purity and heterogeneity.

  • Quantification of different conjugated species.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[3]

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on their hydrophobicity, with higher drug-loaded species eluting later.[2] The area of each peak is used to calculate the relative abundance of each species and the weighted average DAR.[2]

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, making it an indispensable tool for confirming the successful conjugation and determining the exact mass of the resulting product. It is often coupled with liquid chromatography (LC-MS) for enhanced separation and analysis of complex mixtures.[4]

  • Confirmation of the covalent attachment of the NHPI-PEG4-C2 linker to the target molecule.

  • Accurate determination of the molecular weight of the conjugate.

  • Analysis of the heterogeneity of the product, including different drug-loaded species.

  • Identification of conjugation sites through peptide mapping analysis.

  • Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., zip-tipping or buffer exchange).

  • LC Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the protein of interest.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI).

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.[5]

    • Acquisition Mode: Intact protein analysis mode.

  • Data Analysis: The resulting mass spectrum will show a distribution of charge states for the intact conjugate. Deconvolution of this spectrum will provide the accurate molecular weight of the conjugate, confirming the addition of the this compound and any attached payload.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural characterization of molecules. In the context of PEGylated conjugates, 1H NMR is particularly useful for confirming the presence of the PEG linker and quantifying the degree of PEGylation.[6][7]

  • Confirmation of the presence of the PEG4 moiety in the conjugate.

  • Determination of the degree of PEGylation by comparing the integrals of characteristic PEG protons to those of the parent molecule.[8]

  • Structural elucidation of the final conjugate.

  • Sample Preparation: Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D2O or DMSO-d6) at a concentration of 5-10 mg/mL.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D 1H NMR experiment.

    • Parameters: Adjust acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

  • Data Analysis: The characteristic repeating ethylene (B1197577) glycol protons of the PEG4 linker will appear as a prominent signal around 3.6 ppm.[8] By integrating this signal and comparing it to the integral of a well-resolved proton signal from the parent molecule, the degree of PEGylation can be estimated. It is important to correctly assign peaks, considering potential complexities like 13C-1H coupling.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and accessible technique that can be used to monitor the conjugation reaction in real-time and to determine the concentration of the components in the final conjugate. The N-hydroxysuccinimide (NHS) group released during the conjugation reaction has a strong absorbance around 260 nm, which can be used to follow the progress of the reaction.[9]

  • Monitoring the hydrolysis of the NHS ester to ensure the reactivity of the linker.[9]

  • Real-time monitoring of the conjugation reaction.[10]

  • Determination of the drug-to-antibody ratio (DAR) by measuring the absorbance of the antibody (at 280 nm) and the conjugated drug (at its specific maximum absorbance).

  • Reagent Preparation: Prepare a stock solution of the this compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Setup: Add a small aliquot of the NHS ester stock solution to a reaction buffer (e.g., phosphate buffer at a relevant pH) in a quartz cuvette.

  • Spectroscopic Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 260 nm over time.

  • Data Analysis: The rate of increase in absorbance is proportional to the rate of NHS hydrolysis. This can be used to assess the stability and reactivity of the NHS ester under different buffer conditions.[11]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for confirming this compound conjugation.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Analytical Characterization Target Target Molecule (e.g., Antibody) Reaction Conjugation (Amine-Reactive) Target->Reaction Linker This compound Linker->Reaction Conjugate Crude Conjugate Reaction->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate HPLC HPLC (Purity, DAR) Purified_Conjugate->HPLC MS Mass Spectrometry (MW, DAR) Purified_Conjugate->MS NMR NMR Spectroscopy (Structure) Purified_Conjugate->NMR UV_Vis UV-Vis Spectroscopy (Reaction Monitoring, DAR) Purified_Conjugate->UV_Vis

Figure 1. General workflow for the conjugation and characterization of this compound conjugates.

analytical_decision_tree Start Need to Confirm Conjugation Purity Assess Purity and Heterogeneity? Start->Purity MW Determine Molecular Weight? Purity->MW Yes HPLC Use HPLC (HIC) Purity->HPLC No Structure Confirm PEG Structure? MW->Structure Yes MS Use Mass Spectrometry MW->MS No Monitor Monitor Reaction? Structure->Monitor Yes NMR Use NMR Spectroscopy Structure->NMR No UV_Vis Use UV-Vis Spectroscopy Monitor->UV_Vis Yes

References

A Comparative Guide to the Biological Activity of Antibody-Drug Conjugates Synthesized with NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable NHPI-PEG4-C2-NHS ester linker. As specific experimental data for ADCs utilizing this particular linker is not extensively available in published literature, this document outlines the essential experimental protocols and presents representative data to guide researchers in evaluating such ADCs against those synthesized with alternative linkers, such as the commonly used cleavable Valine-Citrulline (vc) linkers.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile.[1]

This compound is a non-cleavable linker.[2] Non-cleavable linkers remain intact in the extracellular environment and during circulation. The release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell. This mechanism is believed to offer greater stability in plasma, potentially reducing off-target toxicities.

In contrast, cleavable linkers , such as Val-Cit linkers, are designed to be selectively cleaved by enzymes, like Cathepsin B, which are often overexpressed in the tumor microenvironment or within the lysosome.[3] This can lead to the release of the payload both within the target cell and potentially in the surrounding tumor microenvironment, leading to a "bystander effect" where neighboring cancer cells that may not express the target antigen are also killed.[4][5]

Comparative Biological Activity: A Framework for Evaluation

The following sections detail the key experiments used to characterize and compare the biological activity of ADCs. Representative data for a hypothetical ADC synthesized with the this compound (ADC-NC) is compared with a hypothetical ADC using a cleavable linker (ADC-C).

In Vitro Cytotoxicity

The primary measure of an ADC's potency is its ability to kill cancer cells in vitro. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: Representative In Vitro Cytotoxicity Data (IC50, nM)

Cell LineTarget Antigen ExpressionADC-NC (Non-Cleavable)ADC-C (Cleavable)
Cell Line AHigh5.22.8
Cell Line BMedium15.88.1
Cell Line CLow/Negative>1000500

Data is representative and will vary based on the antibody, payload, and cell line.

ADCs with cleavable linkers may exhibit lower IC50 values, suggesting higher potency. This can be attributed to the efficient release of the payload and the potential for a bystander effect.

Bystander Killing Effect

The bystander effect is the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells. This is a key differentiator between cleavable and non-cleavable linkers.

Table 2: Representative Bystander Effect Data (% Viability of Antigen-Negative Cells in Co-culture)

ADC TypeConcentration (nM)% Viability
ADC-NC (Non-Cleavable)100~95%
ADC-C (Cleavable)100~40%
Untreated Control-100%

Data is representative. The bystander effect is highly dependent on the payload's membrane permeability.[5][6]

ADCs with cleavable linkers and membrane-permeable payloads are more likely to induce a significant bystander effect.

Plasma Stability

The stability of an ADC in circulation is crucial for its therapeutic window. Premature release of the payload can lead to systemic toxicity. Stability is often assessed by measuring the change in the drug-to-antibody ratio (DAR) over time in plasma.

Table 3: Representative Plasma Stability Data (% Decrease in DAR after 72h Incubation)

ADC TypeHuman PlasmaMouse Plasma
ADC-NC (Non-Cleavable)< 5%< 8%
ADC-C (Cleavable)~20%~30%

Data is representative. Stability can be influenced by the specific linker chemistry and payload.

Non-cleavable linkers are generally expected to demonstrate higher plasma stability due to their resistance to enzymatic cleavage in the bloodstream.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy : A straightforward method that relies on the different absorbance maxima of the antibody and the payload.[7][8] It provides an average DAR for the ADC population.

  • Hydrophobic Interaction Chromatography (HIC) : A chromatographic technique that separates ADC species based on their hydrophobicity.[7] It can resolve species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of drug loading.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Often performed under reducing conditions to separate the antibody light and heavy chains, allowing for the determination of drug distribution.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides a precise measurement of the molecular weight of the intact ADC or its subunits, allowing for accurate DAR determination and identification of different conjugated species.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][11]

  • Cell Seeding : Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation : Incubate the plates for a period of 72 to 120 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[4][6]

  • Cell Labeling : Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding : Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment : Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Incubation : Incubate the plate for an appropriate duration (e.g., 96 hours).

  • Imaging and Analysis : Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells. A reduction in the number of these cells compared to untreated co-cultures indicates a bystander effect.

Plasma Stability Assay

This assay measures the stability of the linker and the retention of the payload on the antibody in plasma over time.[12][13]

  • Incubation : Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation : At each time point, capture the ADC from the plasma using an appropriate method, such as protein A affinity beads.

  • DAR Measurement : Analyze the captured ADC using a suitable method for DAR determination (e.g., LC-MS or HIC).

  • Data Analysis : Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A decrease in DAR over time indicates payload deconjugation.

Visualizing Workflows and Pathways

General ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release (Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a non-cleavable linker.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of ADC seed->treat incubate Incubate for 72-120 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Buffer mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining ADC in vitro cytotoxicity using the MTT assay.

Logical Relationship of Linker Type to Biological Properties

Linker_Properties cluster_linker Linker Type cluster_properties Biological Properties NonCleavable Non-Cleavable (e.g., NHPI-PEG4-C2-NHS) Stability High Plasma Stability NonCleavable->Stability Toxicity Potentially Lower Off-Target Toxicity NonCleavable->Toxicity Cleavable Cleavable (e.g., Val-Cit) Bystander Pronounced Bystander Effect Cleavable->Bystander Potency Potentially Higher In Vitro Potency Cleavable->Potency

Caption: Expected relationship between linker type and key biological properties.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling NHPI-PEG4-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with NHPI-PEG4-C2-NHS ester. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following PPE guidelines is mandatory.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4) Engineering Controls: Use in a well-ventilated area[1]. Avoid creating dust or aerosols[1].
Skin Corrosion/Irritation (Category 2) Hand Protection: Wear protective gloves[1]. Body Protection: Wear impervious clothing to prevent skin contact[1].
Serious Eye Damage/Irritation (Category 2A) Eye Protection: Wear safety goggles with side-shields[1]. A full-face shield may be used for additional protection against splashes[2].
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation - Category 3) Respiratory Protection: Use a suitable respirator[1]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

Operational Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

ProcedureDetailed Steps and Precautions
Receiving and Storage Upon receipt, inspect the container for any damage or leakage.Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources[1].Recommended Storage Temperature: -20°C for the pure form (stable for up to 3 years)[1].If in solvent, store at -80°C (stable for 6 months) or -20°C (stable for 1 month)[1].
Preparation and Use Ensure adequate ventilation, such as working in a chemical fume hood[1].An accessible safety shower and eye wash station must be available[1].Do not eat, drink, or smoke when using this product[1].Wash hands thoroughly after handling[1].
Spill Management Avoid inhalation of any dust or vapors.Absorb spills with a liquid-binding material like diatomite or universal binders[1].Decontaminate surfaces and equipment by scrubbing with alcohol[1].Collect contaminated material in a suitable container for disposal according to Section 13 of the SDS[1].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Contaminated Materials Dispose of contaminated gloves, clothing, and absorbent materials as hazardous waste[1].Place in a sealed and properly labeled container.
Unused Product Contact a licensed professional waste disposal service to dispose of this material.Do not allow the product to enter drains, water courses, or the soil[1].

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) A->B C Retrieve from Storage (-20°C) B->C D Perform Experiment in Ventilated Hood C->D E Decontaminate Work Area & Equipment D->E F Segregate & Label Waste E->F G Dispose of Waste via Licensed Contractor F->G H Doff Personal Protective Equipment (PPE) G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NHPI-PEG4-C2-NHS ester
Reactant of Route 2
Reactant of Route 2
NHPI-PEG4-C2-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.